Kaempferol tetraacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Kaempferol Tetraacetate for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol, a naturally occurring flavonol, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often limited by poor bioavailability. Acetylation of kaempferol to form Kaempferol tetraacetate is a chemical modification that can enhance its lipophilicity and potentially improve its cellular uptake and efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of this compound, with a focus on its potential modulation of key cellular signaling pathways, primarily based on the extensive research conducted on its parent compound, kaempferol.
Chemical Structure and Properties
This compound is the acetylated derivative of kaempferol, where the four hydroxyl groups are replaced by acetate groups. This modification significantly alters its physical and chemical properties.
Structural Information
The chemical structure of this compound is characterized by the flavonoid backbone with four acetate groups attached at positions 3, 5, 7, and 4'.
Image of the chemical structure of this compound
(Note: An illustrative image would be placed here in a final document.)
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(4-acetoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate | |
| CAS Number | 16274-11-6 | |
| Molecular Formula | C₂₃H₁₈O₁₀ | |
| Molecular Weight | 454.38 g/mol | |
| Appearance | Powder | |
| Melting Point | 182 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of kaempferol.
Experimental Protocol: Acetylation of Kaempferol
Objective: To synthesize this compound from kaempferol.
Materials:
-
Kaempferol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Appropriate solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve kaempferol in a suitable solvent, such as pyridine or a mixture of dichloromethane and pyridine.
-
Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a dilute acid to hydrolyze the excess acetic anhydride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the flavonoid backbone and sharp singlets corresponding to the methyl protons of the four acetate groups, likely in the range of δ 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetate groups (around δ 168-172 ppm), the methyl carbons of the acetate groups (around δ 20-22 ppm), and the carbons of the flavonoid skeleton.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (454.38 g/mol ). Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) or acetic acid (CH₃COOH) from the parent ion.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been as extensively studied as its parent compound, kaempferol. However, initial studies indicate it possesses cytotoxic properties. It is hypothesized that its mechanism of action may be similar to that of kaempferol, which is known to modulate several key signaling pathways involved in cancer progression.
Cytotoxicity
This compound has demonstrated cytotoxic effects against several human cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HL-60 | Promyelocytic Leukemia | 45 |
| U937 | Histiocytic Lymphoma | 48 |
| SK-MEL-1 | Melanoma | 37 |
Potential Signaling Pathways (Inferred from Kaempferol)
The anticancer effects of kaempferol are attributed to its ability to modulate multiple signaling pathways. It is plausible that this compound, as a more bioavailable prodrug, could exert similar or enhanced effects on these pathways following intracellular deacetylation.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another critical signaling route that governs cell proliferation, differentiation, and survival. Kaempferol has been demonstrated to interfere with this pathway in various cancer models.
Caption: Postulated inhibitory effect on the MAPK/ERK signaling cascade.
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Standard workflow for evaluating in vitro cytotoxicity.
Conclusion and Future Directions
This compound presents an interesting derivative of the well-studied flavonoid, kaempferol. Its increased lipophilicity suggests the potential for improved bioavailability, which may translate to enhanced therapeutic efficacy. The preliminary data on its cytotoxicity are promising. However, a significant gap exists in the literature regarding its detailed characterization and specific biological mechanisms.
Future research should focus on:
-
Comprehensive Spectroscopic Analysis: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for this compound is crucial for its unequivocal identification and characterization.
-
Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in various cancer cell lines to confirm if they mirror those of kaempferol.
-
In Vivo Studies: Evaluating the pharmacokinetics, bioavailability, and in vivo efficacy of this compound in animal models of cancer and other relevant diseases.
-
Comparative Studies: Directly comparing the biological activities of Kaempferol and this compound to quantify the impact of acetylation on its therapeutic potential.
Addressing these areas will provide a clearer understanding of the potential of this compound as a therapeutic agent and facilitate its further development.
Synthesis of Kaempferol Tetraacetate from Kaempferol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of kaempferol tetraacetate from its parent compound, kaempferol. Kaempferol, a naturally occurring flavonol, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The acetylation of kaempferol to form this compound is a key chemical modification that enhances its lipophilicity, potentially improving its cellular uptake and bioavailability. This document details two effective synthetic protocols, purification methods, and a compilation of the physicochemical and spectroscopic data for the resulting compound, this compound. The information is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of flavonoid derivatives for therapeutic applications.
Introduction
Kaempferol is a flavonoid found in a wide variety of plants and is recognized for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic application can be limited by factors such as poor solubility and bioavailability. Chemical modification, such as acetylation, is a common strategy to overcome these limitations. The addition of acetyl groups to the hydroxyl moieties of kaempferol increases its lipophilicity, which can facilitate its passage through cellular membranes. This compound is the fully acetylated derivative of kaempferol, with all four hydroxyl groups converted to acetate esters. This guide presents detailed methodologies for the efficient synthesis and characterization of this compound.
Reaction Scheme
The synthesis of this compound from kaempferol is a straightforward peracetylation reaction. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound from kaempferol.
Experimental Protocols
Two primary methods for the peracetylation of kaempferol are detailed below. Method 1 employs a pyridine base and solvent, a classical approach for this transformation. Method 2 utilizes a catalytic amount of 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF), which can offer milder reaction conditions and high yields.
Method 1: Acetylation using Acetic Anhydride and Pyridine
This protocol is a robust and widely used method for the complete acetylation of polyphenols.
Materials:
-
Kaempferol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Methanol (MeOH)
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve kaempferol (1.0 equivalent) in anhydrous pyridine (approximately 2-10 mL per mmol of kaempferol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents for each hydroxyl group; for kaempferol, this would be 6-8 equivalents in total) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For kaempferol, gentle heating to 75°C and stirring overnight may be employed to ensure complete reaction.
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of dry methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this step several times to ensure complete removal of pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by silica gel column chromatography to obtain the pure product.
Method 2: Catalytic Acetylation using DMAP
This method offers a facile and high-yielding alternative to the traditional pyridine-based procedure.[1]
Materials:
-
Kaempferol
-
Acetic Anhydride (Ac₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Standard work-up reagents as listed in Method 1.
Procedure:
-
Dissolve kaempferol in DMF.
-
Add a catalytic amount of DMAP to the solution.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature under mild conditions until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is worked up as described in Method 1 (steps 7-10) to isolate and purify the this compound.
Data Presentation
This section summarizes the key quantitative data for the starting material and the final product.
Physicochemical Properties
| Property | Kaempferol | This compound |
| Molecular Formula | C₁₅H₁₀O₆ | C₂₃H₁₈O₁₀ |
| Molecular Weight | 286.24 g/mol [2] | 454.38 g/mol [3] |
| Appearance | Yellow crystalline solid[2] | Powder[4] |
| Melting Point | 276-278 °C[2] | 182 °C[3] |
| CAS Number | 520-18-3[2] | 16274-11-6[3] |
Spectroscopic Data
¹H NMR of Kaempferol (in Methanol-d₄, 600 MHz) [2]
-
δ 8.08 (d, J=8.9 Hz, 2H, H-2', H-6')
-
δ 6.90 (d, J=8.9 Hz, 2H, H-3', H-5')
-
δ 6.39 (d, J=2.0 Hz, 1H, H-8)
-
δ 6.18 (d, J=2.0 Hz, 1H, H-6)
Upon acetylation, the signals for the aromatic protons will shift, and new signals corresponding to the acetyl methyl groups will appear, typically in the range of δ 2.0-2.5 ppm.
¹³C NMR of Kaempferol (in DMSO-d₆) [5]
-
A full list of chemical shifts for the kaempferol backbone is available in the cited literature.
Predicted ¹³C NMR of this compound
-
A predicted ¹³C NMR spectrum is available in the NP-MRD database (NP0139731). Researchers are advised to acquire experimental data for confirmation.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Logical Relationship of Reagents and Steps
This diagram shows the relationship between the key reagents and the steps in the synthesis process.
Caption: Relationship between reactants, conditions, and process steps.
Conclusion
The synthesis of this compound from kaempferol can be achieved efficiently through established acetylation protocols. The methods described in this guide, utilizing either pyridine or a catalytic amount of DMAP, provide reliable pathways to obtain the desired product. The increased lipophilicity of this compound makes it an interesting candidate for further investigation in drug discovery and development, where enhanced bioavailability is a critical factor. This guide serves as a foundational document for the synthesis and characterization of this promising flavonoid derivative.
References
- 1. Phytochemistry and Comprehensive Chemical Profiling Study of Flavonoids and Phenolic Acids in the Aerial Parts of Allium Mongolicum Regel and Their Intestinal Motility Evaluation [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for 3,5,7,4'-Tetrahydroxyflavanone 3'-(4-hydroxybenzoic acid) (NP0060617) [np-mrd.org]
- 5. efashare.b-cdn.net [efashare.b-cdn.net]
Physical and chemical properties of Kaempferol tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its wide array of biological activities. Its therapeutic potential, however, is often limited by poor bioavailability and solubility. Acetylation of kaempferol to form Kaempferol tetraacetate is a strategic chemical modification aimed at enhancing its lipophilicity and, consequently, its cellular uptake and efficacy. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a derivative of kaempferol where the four hydroxyl groups are acetylated. This modification significantly alters its physical and chemical characteristics compared to the parent compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3,5,7-triacetyloxy-2-(4-acetyloxyphenyl)chromen-4-one | |
| Molecular Formula | C₂₃H₁₈O₁₀ | [1] |
| Molecular Weight | 454.38 g/mol | [1] |
| CAS Number | 16274-11-6 | [1] |
| Appearance | Powder | [1] |
| Melting Point | 182 °C | [1] |
| Boiling Point | 609.7±55.0 °C (Predicted) | [1] |
| Density | 1.43±0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Storage | 2-8°C, protected from air and light. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of kaempferol using acetic anhydride in the presence of a base catalyst such as pyridine.
Materials:
-
Kaempferol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve kaempferol in a mixture of pyridine and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the presence of acetyl groups and the overall structure. The characteristic signals for the acetyl protons typically appear as singlets in the range of δ 2.2-2.5 ppm. The aromatic protons of the flavonoid backbone will show distinct shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the acetyl groups (around δ 168-172 ppm) and the methyl carbons of the acetyl groups (around δ 20-22 ppm), in addition to the signals corresponding to the flavonoid skeleton.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of this compound, which should correspond to its molecular formula (C₂₃H₁₈O₁₀).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete culture medium.
-
Treat the cells with different concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Biological Activity and Signaling Pathways
Acetylation can enhance the biological activities of flavonoids by increasing their lipophilicity and ability to cross cell membranes. This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. While the precise signaling pathways modulated by this compound are still under investigation, the known activities of its parent compound, kaempferol, and other acetylated flavonoids provide valuable insights.
Kaempferol is known to modulate several key signaling pathways involved in cancer progression, including the MAPK/NF-κB and PI3K/Akt pathways. It is plausible that this compound exerts its effects through similar mechanisms, potentially with enhanced potency due to improved cellular uptake.
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound presents a promising avenue for enhancing the therapeutic potential of kaempferol. Its improved physicochemical properties, particularly its increased lipophilicity, may lead to better bioavailability and more potent biological effects. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in various preclinical models of disease. The experimental protocols and information provided in this guide serve as a valuable resource for researchers and scientists working on the development of novel flavonoid-based therapeutics.
References
Kaempferol Tetraacetate: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonoid found in a variety of plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7][8] Kaempferol tetraacetate, a synthetically modified derivative of kaempferol, is characterized by the acetylation of its four hydroxyl groups. This structural modification increases the lipophilicity of the molecule, which can enhance its cellular uptake and bioavailability, potentially modulating its biological activity.[9] This technical guide provides an in-depth overview of the core mechanisms of action of kaempferol, which are presumed to be largely mirrored by its tetraacetate derivative, with the understanding that its increased lipophilicity may influence its potency and efficacy. The primary mechanisms involve the modulation of key signaling pathways implicated in cellular proliferation, inflammation, and apoptosis.
Core Mechanisms of Action
The biological activities of kaempferol and its derivatives are multifaceted, targeting several key cellular processes. The primary mechanisms include:
-
Anti-inflammatory Effects: Kaempferol has been shown to inhibit the production of pro-inflammatory mediators.[3][4][5] This is achieved through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]
-
Anticancer Activity: The anticancer properties of kaempferol are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion in various cancer cell lines.[1][10][11][12][13] These effects are mediated by the downregulation of survival pathways like PI3K/Akt and the modulation of apoptosis-related proteins.[10][11]
-
Antioxidant Properties: Kaempferol acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress, which is a key factor in the pathogenesis of numerous diseases.[4][9]
Signaling Pathways Modulated by Kaempferol
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by kaempferol. It is important to note that while these pathways have been extensively studied for kaempferol, the precise quantitative effects of this compound on these pathways may differ due to its altered physicochemical properties.
Anti-inflammatory Signaling Pathway
Caption: Kaempferol's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Anticancer Signaling Pathway: PI3K/Akt Inhibition
Caption: Kaempferol's anticancer effect through inhibition of the PI3K/Akt survival pathway.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of kaempferol. It is anticipated that this compound would exhibit similar activities, though the IC50 values may vary.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Kaempferol Triacetate | Leishmania promastigotes | Anti-promastigote | 14.93 ± 2.21 µM | [14] |
| Kaempferol | B16 melanoma cells | NO Inhibition | 15.4 µM | [15] |
| α-rhamnoisorobin | B16 melanoma cells | NO Inhibition | 37.7 µM | [15] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of kaempferol derivatives can be complex and are highly specific to the study. However, a general workflow for evaluating the anti-inflammatory and anticancer activity of a compound like this compound is outlined below.
General Experimental Workflow for Biological Activity Assessment
Caption: A generalized workflow for assessing the biological activity of this compound.
A specific protocol for the synthesis of kaempferol peracetate involves using acetic anhydride in pyridine.[14] For biological assays, cells are typically pre-treated with the compound before stimulation (e.g., with LPS for inflammation studies) or for a set duration for cancer cell viability studies.[16]
Conclusion
This compound, as a lipophilic derivative of kaempferol, holds significant promise as a therapeutic agent due to its potential for enhanced cellular uptake and bioavailability.[9] Its mechanism of action is likely to be similar to that of its parent compound, involving the modulation of key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. The provided data and diagrams for kaempferol serve as a strong foundation for understanding the potential therapeutic effects of this compound. Further research is warranted to elucidate the specific molecular targets and to quantify the biological activities of this compound in various disease models. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]
- 2. Kaempferol: A flavonoid with wider biological activities and its applications | CoLab [colab.ws]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities [mdpi.com]
- 6. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on kaempferol and its biological and pharmacological activities | EXCLI Journal [excli.de]
- 8. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 10. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sb(V) Kaempferol and Quercetin Derivative Complexes: Synthesis, Characterization and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Acetylation in Enhancing the Bio-pharmacological Profile of Kaempferol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonol abundant in a variety of fruits and vegetables, has long been a subject of scientific scrutiny for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is often hampered by limitations such as low bioavailability and metabolic instability. A promising strategy to overcome these hurdles is the chemical modification of kaempferol through acetylation. This technical guide provides a comprehensive overview of the biological activities of acetylated kaempferol derivatives, with a focus on their enhanced pharmacological potential. We will delve into the quantitative data from key studies, detail the experimental methodologies, and visualize the intricate signaling pathways modulated by these compounds.
Synthesis of Acetylated Kaempferol
The primary method for the synthesis of acetylated kaempferol involves the reaction of kaempferol with an acetylating agent, most commonly acetic anhydride, in the presence of a base catalyst such as pyridine. This process results in the esterification of the hydroxyl groups on the kaempferol molecule, leading to the formation of various acetylated derivatives. The degree of acetylation can be controlled by adjusting the reaction conditions. The peracetylated form, 3,5,7,4'-tetra-O-acetyl-kaempferol, is a common subject of investigation.
Experimental Protocol: Synthesis of 3,5,7,4'-Tetra-O-acetyl-kaempferol
This protocol describes a general method for the complete acetylation of kaempferol.
Materials:
-
Kaempferol
-
Anhydrous pyridine
-
Acetic anhydride
-
Toluene
-
Dichloromethane (or Ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Methanol (for quenching)
-
Cold water
Procedure:
-
Dissolve kaempferol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (a 1.5–2.0 fold excess for each hydroxyl group) dropwise to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours or until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.
-
To quench the reaction, add 30 mL of cold water to the stirred solution.[1]
-
Collect the resulting precipitate by filtration and dry it overnight.[1]
-
For purification, dissolve the precipitate in hot methanol (approximately 50 mL), filter the solution while hot, and then allow it to cool to induce recrystallization.[1]
-
Alternatively, after co-evaporation with toluene, dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude acetylated product.
-
Further purify the product by column chromatography on silica gel if necessary.
Biological Activities of Acetylated Kaempferol
Acetylation of kaempferol has been shown to significantly enhance its biological activities, particularly its anticancer properties. This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability and cellular uptake.
Anticancer Activity
Studies have demonstrated that acetylated kaempferol exhibits superior antiproliferative effects against various cancer cell lines compared to its parent compound.
Table 1: Anticancer Activity of Kaempferol and its Acetylated Derivative (4Ac-K)
| Compound | Cell Line | IC₅₀ (µM) | Fold-Increase in Activity vs. Kaempferol | Reference |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | - | [2] |
| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | 1.39 | [2] |
| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | - | [1] |
| 4Ac-K | HCT-116 (Colon Cancer) | 28.53 | 1.22 | [1] |
| Kaempferol | HepG2 (Liver Cancer) | 33.38 | - | [1] |
| 4Ac-K | HepG2 (Liver Cancer) | 23.2 | 1.44 | [1] |
4Ac-K refers to a tetra-acetylated kaempferol derivative.
1. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest and resuspend cells to obtain a single-cell suspension.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells and the total cell count.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cells cultured in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat them with various concentrations of the test compound (acetylated kaempferol) for the desired time (e.g., 48 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity
Kaempferol is known to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. While specific quantitative data for simple acetylated kaempferol is limited, studies on acylated kaempferol glycosides suggest that acetylation can enhance these effects. Kaempferol and its derivatives have been shown to inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
Antioxidant Activity
The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. While kaempferol itself is a potent antioxidant, the effect of acetylation on this property is not straightforward. Some studies on acetylated flavonoid glycosides have shown a potentiation of antioxidant activity.[5] However, other studies on kaempferol derivatives suggest that the free hydroxyl groups are crucial for radical scavenging, and their acetylation might decrease this activity. Further research is needed to fully elucidate the structure-activity relationship of simple acetylated kaempferol in terms of its antioxidant capacity.
Table 2: Antioxidant and Antimicrobial Activities of Acetylated Kaempferol Rhamnoside Derivatives
| Compound | Activity | Measurement | Value | Reference |
| Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone | |
| Kaempferol 3-O-α-L-(3-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone | |
| Kaempferol 3-O-α-L-(4-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Antioxidant | IC₅₀ (DPPH assay) | Not explicitly stated for the acetylated derivative alone |
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol or ethanol
-
Test compound (acetylated kaempferol) solution
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Modulation of Signaling Pathways
The biological activities of kaempferol and its acetylated derivatives are mediated through their interaction with various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Kaempferol has been shown to inhibit NF-κB activation.[6] While the precise mechanism for acetylated kaempferol is still under investigation, it is hypothesized to exert a similar or enhanced inhibitory effect.
Caption: Putative inhibition of the NF-κB signaling pathway by acetylated kaempferol.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three main MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of cancer. Kaempferol has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby suppressing cancer cell proliferation and inducing apoptosis.[2][7] Acetylation may enhance this modulatory effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Kaempferol and its Derivatives Against Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol, a natural flavonoid found in a variety of plants, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current research on the in vitro anticancer activities of Kaempferol, with a particular focus on its cytotoxic properties. While specific data on Kaempferol tetraacetate is limited in publicly available scientific literature, this document summarizes the extensive findings on the parent compound, Kaempferol, which serves as a critical foundation for understanding the potential of its acetylated derivatives. This paper details the cytotoxic activity across various cancer cell lines, outlines the molecular mechanisms and signaling pathways involved, provides standardized experimental protocols for assessing cytotoxicity, and includes visualizations of key cellular processes.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of anticancer compounds due to their diverse pharmacological activities and favorable safety profiles.[1] Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a polyphenolic flavonoid ubiquitously present in fruits, vegetables, and medicinal plants.[1] Extensive in vitro studies have established the potent anticancer effects of Kaempferol, which are mediated through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2]
Acetylation of flavonoids is a common chemical modification strategy to enhance their bioavailability and therapeutic efficacy. While research on this compound is not yet widely published, the study of Kaempferol provides a strong predictive framework for the potential cytotoxic activities of its acetylated analogs. This guide, therefore, focuses on the foundational knowledge of Kaempferol's in vitro cytotoxicity.
Quantitative Cytotoxicity Data of Kaempferol
The cytotoxic activity of Kaempferol has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for Kaempferol vary depending on the cancer cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 43 | 72 | [3] |
| BT474 | >100 | 72 | [3] | |
| MCF-7 | 90.28 (µg/ml) | Not Specified | [4] | |
| T47D | 123 ± 0.4 (µg/mL) | Not Specified | [5] | |
| MDA-MB-468 | 25.01 ± 0.11 (µg/mL) | Not Specified | [5] | |
| Pancreatic Cancer | PANC-1 | 78.75 | Not Specified | [6] |
| Mia PaCa-2 | 79.07 | Not Specified | [6] | |
| Lung Cancer | A549 | 35.80 (µg/ml) | Not Specified | [4] |
| Liver Cancer | Huh7 (hypoxic) | 4.75 | Not Specified | [5] |
| SK-HEP-1 | 100 | Not Specified | [5] | |
| Colon Cancer | HCT116 | 53.6 | Not Specified | [5] |
| Prostate Cancer | LNCaP | 28.8 ± 1.5 | Not Specified | [7] |
| PC-3 | 58.3 ± 3.5 | Not Specified | [7] |
Molecular Mechanisms of Kaempferol-Induced Cytotoxicity
Kaempferol exerts its cytotoxic effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial mechanism by which Kaempferol eliminates cancer cells. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Kaempferol has been shown to modulate the expression of key apoptotic proteins. It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[6] This, in turn, activates a cascade of caspases (caspase-3, -7, and -9), which are the executioners of apoptosis.[6]
Cell Cycle Arrest
Kaempferol can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[3] This arrest prevents cancer cells from dividing and propagating. The mechanism involves the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclins A and B.[8]
Key Signaling Pathways Modulated by Kaempferol
The cytotoxic activity of Kaempferol is orchestrated by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Kaempferol has been shown to inhibit this pathway, thereby suppressing cancer cell growth and inducing apoptosis.[6]
References
- 1. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol Tetraacetate: An Exploration of its Potential as an Anti-Inflammatory Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol abundant in a variety of fruits and vegetables, has garnered significant attention for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential is well-documented across numerous preclinical studies. Kaempferol tetraacetate, a synthetic derivative of this flavonol, represents a chemical modification that may alter the parent compound's bioavailability, stability, and biological activity. Acetylation can increase lipophilicity, potentially enhancing cellular uptake.[2] This technical guide provides a comprehensive overview of the anti-inflammatory properties of the parent compound, kaempferol, as a foundation for understanding the potential of its derivatives. It will also review the currently available, albeit limited, information specifically on this compound and highlight the need for further research to elucidate its therapeutic promise.
The Anti-Inflammatory Mechanisms of Kaempferol
The anti-inflammatory effects of kaempferol are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms are centered around the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Modulation of the NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IκK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2, iNOS), and adhesion molecules.[3][4]
Kaempferol has been shown to exert its anti-inflammatory effects by intervening at multiple points in this pathway. It can inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of pro-inflammatory gene expression.[4][5]
Inhibition of the MAPK Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[6][7] Various inflammatory stimuli activate these kinases, which in turn can activate transcription factors such as Activator Protein-1 (AP-1), leading to the production of inflammatory mediators.[8] Kaempferol has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 in various inflammatory models, thereby attenuating the downstream inflammatory response.[5][9]
Quantitative Data on the Anti-Inflammatory Effects of Kaempferol
The following table summarizes key quantitative data from various studies, illustrating the anti-inflammatory potency of kaempferol.
| Parameter | Cell/Animal Model | Treatment/Stimulus | Concentration/Dose of Kaempferol | Result | Reference |
| NO Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 50 and 100 µM | Up to 98% inhibition | [8] |
| PGE₂ Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 50 and 100 µM | Up to 98% inhibition | [8] |
| TNF-α Levels | Hemorrhagic shock mice | Hemorrhagic shock | 10 mg/kg (i.p.) | Significant reduction in plasma levels | [10] |
| IL-6 Levels | Hemorrhagic shock mice | Hemorrhagic shock | 10 mg/kg (i.p.) | Significant reduction in plasma levels | [10] |
| COX-2 Expression | CCl₄-intoxicated rats | Carbon tetrachloride | 5 and 10 mg/kg (oral) | Significant reduction in mRNA and protein levels | [5] |
| iNOS Expression | CCl₄-intoxicated rats | Carbon tetrachloride | 5 and 10 mg/kg (oral) | Significant reduction in mRNA and protein levels | [5] |
| T Cell Proliferation | Concanavalin A-activated T cells | Concanavalin A | 100 µM | 86.7% inhibition after 48 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory effects of compounds like kaempferol.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., kaempferol) for a specified duration (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding a stimulating agent, typically lipopolysaccharide (LPS; e.g., 1 µg/mL), to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Protein Expression:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-ERK).
-
After incubation with a secondary antibody, protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Model of Acute Inflammation
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Treatment: Animals are orally administered the test compound (e.g., kaempferol) or vehicle for a set number of days.
-
Induction of Inflammation: A model of acute inflammation is induced, for example, by intraperitoneal injection of a substance like carrageenan or carbon tetrachloride (CCl₄) to induce liver inflammation.[5]
-
Sample Collection: After a specific time, blood and tissue samples (e.g., liver, paw tissue) are collected.
-
Biochemical Analysis: Serum levels of inflammatory markers (e.g., ALT, AST for liver inflammation) and cytokines are measured.
-
Histopathological Examination: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.
-
Molecular Analysis: Gene and protein expression of inflammatory mediators in the tissues are analyzed by RT-qPCR and Western blotting.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Kaempferol inhibits the NF-κB signaling pathway.
Caption: Kaempferol suppresses the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for anti-inflammatory drug discovery.
This compound: A Derivative with Unexplored Potential
Despite the extensive research on kaempferol, there is a significant lack of published data on the specific anti-inflammatory properties of this compound. Current literature primarily mentions this compound in the context of chemical synthesis, where it serves as an intermediate for creating other derivatives, such as methylated kaempferols.[2][6] The acetylation of kaempferol's four hydroxyl groups improves its solubility in certain solvents, which is advantageous for synthetic chemistry procedures.[2]
A few studies provide indirect hints about its potential biological activities. For instance, in silico (computational) molecular docking studies have suggested that this compound may interact with the first bromodomain of BRD4 (BRD4(1)).[11][12] BRD4 is an epigenetic reader protein that plays a role in the transcription of pro-inflammatory genes, making it a target for anti-inflammatory drug development. However, these computational findings were not subsequently confirmed in in vitro binding assays. Another source notes that this compound exhibits cytotoxicity, but lacks the specific context of this activity.[4] One study identified this compound as a constituent in a complex herbal formula that demonstrated effects on the MAPK pathway in a model of non-alcoholic steatohepatitis, but the individual contribution of this compound was not determined.[7]
The dearth of direct experimental evidence on the anti-inflammatory effects of this compound represents a clear knowledge gap. Research is needed to determine if this derivative retains, enhances, or diminishes the anti-inflammatory properties of its parent compound.
Conclusion and Future Directions
Kaempferol is a well-established anti-inflammatory agent with robust preclinical evidence supporting its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This guide has summarized the key data and experimental approaches that form the basis of our understanding of this potent natural flavonol.
This compound, as a synthetic derivative, remains a largely enigmatic compound in the context of inflammation research. The acetylation of kaempferol's hydroxyl groups may influence its pharmacokinetic profile, potentially leading to improved absorption and bioavailability. However, this structural change could also impact its interaction with biological targets.
Therefore, future research should be directed towards:
-
Direct evaluation of the anti-inflammatory activity of this compound using the in vitro and in vivo models described in this guide.
-
Comparative studies to determine if this compound offers any advantages over the parent compound, kaempferol, in terms of potency, efficacy, or bioavailability.
-
Elucidation of its specific mechanism of action to understand how acetylation affects its interaction with key inflammatory signaling proteins.
Such studies are essential to unlock the potential of this compound as a novel anti-inflammatory therapeutic and would be a valuable contribution to the field of natural product-derived drug discovery.
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jcpjournal.org [jcpjournal.org]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Hepatoprotective effect of Qushihuayu formula on non-alcoholic steatohepatitis induced by MCD diet in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol | CAS:520-18-3 | Manufacturer ChemFaces [chemfaces.com]
- 8. Rhamnocitrin | CAS:569-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. Kaempferol | Robigenin | ERRα and ERRγ inverse agonist | TargetMol [targetmol.com]
- 10. Targeting Epigenetic ‘Readers’ with Natural Compounds for Cancer Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nutritional Epigenetics in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Kaempferol Tetraacetate's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol, a naturally occurring flavonoid, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its therapeutic potential, however, is often limited by poor bioavailability and solubility. Acetylation of flavonoids like kaempferol to form derivatives such as Kaempferol Tetraacetate is a promising strategy to enhance these properties and potentially improve therapeutic efficacy. This technical guide provides a preliminary investigation into the therapeutic potential of this compound, summarizing the available quantitative data, outlining detailed experimental protocols for its evaluation, and visualizing key signaling pathways implicated in the activity of its parent compound, kaempferol. While direct research on this compound is limited, this guide synthesizes existing knowledge on acetylated flavonoids and kaempferol to provide a foundational resource for researchers in drug discovery and development.
Introduction
Flavonoids are a class of polyphenolic compounds widely distributed in fruits and vegetables, known for their beneficial health effects. Kaempferol, a prominent flavonol, has been extensively studied for its potential in preventing and treating various chronic diseases. The mechanisms underlying its therapeutic effects often involve the modulation of key cellular signaling pathways related to inflammation, apoptosis, and cell proliferation.[1][2] However, the clinical translation of kaempferol is hampered by its low water solubility and poor bioavailability.[3]
Chemical modification, such as acetylation, is a recognized strategy to improve the physicochemical properties and biological activity of natural products.[4] The acetylation of kaempferol yields this compound, a derivative with increased lipophilicity that may lead to enhanced cellular uptake and bioavailability.[5] Preliminary studies on acetylated flavonoids, including an acetylated form of kaempferol, have shown enhanced anti-proliferative effects in cancer cell lines compared to the parent compound.[6] This guide aims to consolidate the current, albeit limited, knowledge on this compound and provide a comprehensive framework for its further investigation.
Physicochemical Properties and Synthesis
This compound (C23H18O10) is the acetylated derivative of kaempferol. The addition of four acetyl groups significantly increases its molecular weight and is predicted to alter its solubility profile, favoring solubility in organic solvents such as DMSO, chloroform, and ethyl acetate.[7] This increased lipophilicity is hypothesized to improve its ability to cross cell membranes, potentially leading to higher intracellular concentrations and enhanced biological activity.[5]
Synthesis of Acetylated Kaempferol
A general method for the acetylation of flavonoids can be adapted for the synthesis of this compound. The following protocol is based on a study that synthesized various acetylated flavonoids, including a tetra-acetylated kaempferol (referred to as 4Ac-K).[6]
Materials:
-
Kaempferol
-
Acetic anhydride ((CH3CO)2O)
-
Pyridine (as a catalyst, optional)
-
Appropriate solvent (e.g., anhydrous acetone)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Protocol:
-
Dissolve Kaempferol in the chosen solvent within the reaction vessel.
-
Add acetic anhydride to the solution. The molar ratio of acetic anhydride to kaempferol will determine the degree of acetylation. For tetra-acetylation, a significant excess of acetic anhydride is typically used.
-
Optionally, add a catalytic amount of pyridine to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 2 to 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or ice.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with a mild acid (e.g., dilute HCl) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel with a suitable eluent system to yield the pure compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Therapeutic Potential and Quantitative Data
The therapeutic potential of this compound is primarily inferred from studies on acetylated flavonoids and the known activities of its parent compound, kaempferol. The primary area with direct, albeit limited, quantitative data is in cancer cell proliferation.
Anti-proliferative Activity
A comparative study on acetylated flavonoids demonstrated that tetra-acetylated kaempferol (4Ac-K) exhibited enhanced inhibition of cell proliferation in several cancer cell lines compared to kaempferol.[6] The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Fold Change (Kaempferol vs. 4Ac-K) |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | 1.39 |
| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | |
| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | 1.22 |
| 4Ac-K | HCT-116 (Colon Cancer) | 28.53 | |
| Kaempferol | HepG2 (Liver Cancer) | > 160 | - |
| 4Ac-K | HepG2 (Liver Cancer) | 81.66 |
Table 1: Anti-proliferative activity of Kaempferol and its acetylated form (4Ac-K) on different cancer cell lines after 48 hours of treatment. Data extracted from "Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines".[6]
These findings suggest that the acetylation of kaempferol can potentiate its anticancer activity, warranting further investigation into its efficacy against a broader range of cancer types and its potential for in vivo applications.
Experimental Protocols
This section provides detailed methodologies for key experiments to further elucidate the therapeutic potential of this compound. These protocols are based on standard techniques and can be adapted for specific research needs.
Cell Viability and Proliferation Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells in a suspension after treatment with this compound, as performed in the study on acetylated flavonoids.[6]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
Centrifuge
Protocol:
-
Harvest cells treated with various concentrations of this compound and a vehicle control (e.g., DMSO). For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[6][8]
-
Resuspend the cell pellet in an appropriate volume of PBS.
-
Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution (1:1 ratio).[9]
-
Incubate the mixture at room temperature for 3-5 minutes.[6]
-
Load 10 µL of the mixture onto a clean hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using appropriate software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Harvest the cells, including any floating cells from the media.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set compensation and quadrants for analysis. The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[12]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Culture cells and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways that may be modulated by this compound. The following is a general protocol that can be adapted for specific target proteins.[13]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, NF-κB p65) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and appropriate controls.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Key Signaling Pathways (Inferred from Kaempferol)
While specific studies on the signaling pathways modulated by this compound are not yet available, the known mechanisms of its parent compound, kaempferol, provide a strong basis for investigation. Kaempferol is known to modulate several key pathways involved in cancer and inflammation.[2][4][14][15] The following diagrams illustrate these pathways, which are likely targets for this compound as well.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in many cancers. Kaempferol has been shown to inhibit this pathway, leading to decreased cancer cell survival.[16]
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KAEMPFEROLTETRAACETATE CAS#: 16274-11-6 [m.chemicalbook.com]
- 8. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Laboratory Synthesis of Kaempferol Tetraacetate
Introduction
Kaempferol is a natural flavonoid found in a variety of plants and is recognized for its antioxidant, anti-inflammatory, and other potential therapeutic properties. To enhance its bioavailability and modulate its biological activity, chemical modifications such as acetylation are often performed. The acetylation of kaempferol to form kaempferol tetraacetate increases its lipophilicity, which can improve cellular uptake and solubility in organic solvents.[1] This protocol details a laboratory-scale procedure for the synthesis of this compound via the acetylation of kaempferol.
Principle of the Method
The synthesis of this compound is achieved through the acetylation of the hydroxyl groups of kaempferol using acetic anhydride as the acetylating agent and pyridine as a catalyst and solvent. The reaction is conducted under a nitrogen atmosphere and heated to drive the reaction to completion. The product is then isolated and purified from the reaction mixture.
Experimental Protocol
Materials and Reagents
-
Kaempferol
-
Pyridine
-
Acetic anhydride (Ac₂O)
-
Deionized water
-
Methanol (MeOH)
-
C-18 Sep-Pak column
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet and outlet
-
Filtration apparatus
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Procedure
-
Reaction Setup : In a round-bottom flask, combine kaempferol and pyridine.
-
Inert Atmosphere : Place the flask under a nitrogen (N₂) atmosphere.
-
Heating : Begin stirring the mixture and heat it to 75°C.
-
Addition of Acetic Anhydride : Once the temperature has stabilized, gradually add acetic anhydride dropwise to the reaction mixture.
-
Reflux : Gently reflux the mixture overnight.
-
Quenching : After cooling the reaction mixture to room temperature, add water to quench the excess acetic anhydride.
-
Purification : Filter the resulting solution through a C-18 Sep-Pak column for purification. Elute with a gradient of methanol in water to separate the desired product. This compound is typically a minor product, with kaempferol-3,7, 4′-triacetate being the main compound.[2]
Quantitative Data
The following table summarizes the quantitative data for the synthesis of kaempferol acetates as described in the cited literature.[2]
| Parameter | Value |
| Kaempferol (starting material) | 1.72 g (6.0 mmol) |
| Pyridine (solvent) | 20 mL |
| Acetic Anhydride (reagent) | 2.84 mL (30 mmol) |
| Reaction Temperature | 75°C |
| Reaction Time | Overnight |
| Main Product | Kaempferol-3,7, 4′-triacetate |
| Main Product Yield | 1.50 g (60.54%) |
| Byproduct | This compound |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a naturally occurring flavonoid, and its derivatives are of significant interest in drug development and scientific research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Kaempferol tetraacetate, a chemically modified form of kaempferol, exhibits increased lipophilicity, which can enhance its cellular uptake and bioavailability.[1] This modification, however, necessitates a tailored purification strategy to isolate the compound with high purity. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of chemical compounds.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the materials and methodology for the purification of this compound. The increased lipophilicity of the tetraacetate derivative compared to the parent kaempferol suggests that a normal-phase chromatography approach with a non-polar to moderately polar solvent system will be effective.
1. Materials and Reagents
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
-
Sample: Crude this compound reaction mixture
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
-
2. Column Preparation
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Drain the excess n-hexane until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.
3. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) or a suitable solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. This dry-loading method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the prepared column, creating a uniform layer.
-
Gently add a thin layer of sand or glass wool on top of the sample layer to prevent disturbance during solvent addition.
4. Elution and Fraction Collection
A gradient elution is recommended to effectively separate this compound from less polar impurities and more polar byproducts.
-
Start the elution with a low polarity mobile phase, such as n-hexane:ethyl acetate (9:1 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC).
5. Analysis and Product Recovery
-
Spot the collected fractions onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under a UV lamp. Kaempferol and its derivatives are typically UV active.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Mobile Phase | n-Hexane and Ethyl Acetate |
| Elution Type | Gradient Elution |
| Gradient Program | 1. n-Hexane:Ethyl Acetate (9:1) 2. n-Hexane:Ethyl Acetate (8:2) 3. n-Hexane:Ethyl Acetate (7:3) 4. n-Hexane:Ethyl Acetate (1:1) |
| Flow Rate | Approximately 2-5 mL/min |
| Detection Method | Thin Layer Chromatography with UV visualization (254 nm) |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway Involving Kaempferol
Caption: Kaempferol's role in antioxidant and anti-inflammatory pathways.
References
Application Notes & Protocols for the Quantification of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Kaempferol tetraacetate using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established protocols for the analysis of kaempferol and related flavonoids.[1][2][3][4][5][6] The increased lipophilicity of this compound due to acetylation will result in a longer retention time compared to its parent compound, kaempferol.[7]
Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[8][2]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol: 0.1% Formic Acid in Water (75:25, v/v)[2] |
| Flow Rate | 1.0 mL/min[2][9] |
| Injection Volume | 10 - 20 µL[1][8] |
| Column Temperature | 35°C[2][9] |
| Detection Wavelength | ~260 nm (based on kaempferol, may require optimization for tetraacetate)[8] |
1.1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.[8]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.1.3. Sample Preparation
The sample preparation will depend on the matrix. For a simple matrix (e.g., dissolution of a formulated product), dissolve the sample in methanol and dilute it with the mobile phase to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
1.1.4. Method Validation
The analytical method should be validated according to ICH guidelines, including linearity, accuracy, precision, specificity, and robustness.[1]
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound. This method is particularly useful for analyzing samples with complex matrices or when low detection limits are required.[10][11][12][13][14]
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min[12][15] |
| Injection Volume | 5 µL[12] |
| Column Temperature | 30°C[12][15] |
2.1.2. Mass Spectrometer Settings
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
This compound Molecular Weight: 454.4 g/mol [7]
-
Precursor Ion [M+H]⁺: m/z 455.4
-
Precursor Ion [M-H]⁻: m/z 453.4
-
Product Ions: To be determined by infusing a standard solution of this compound and performing a product ion scan.
2.1.3. Preparation of Standard and Sample Solutions
Follow the same procedure as described for the HPLC method (Section 1.1.2 and 1.1.3), using a diluent compatible with the LC-MS mobile phase.
Data Presentation
Table 2: LC-MS/MS Method Parameters (Hypothetical Data)
| Parameter | Value |
| Precursor Ion (m/z) | 455.4 [M+H]⁺ |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Collision Energy (eV) | To be optimized |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Experimental Workflow
References
- 1. ijariie.com [ijariie.com]
- 2. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 8. sxgreenfine.com [sxgreenfine.com]
- 9. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for Preparing Kaempferol Tetraacetate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol tetraacetate, the acetylated form of the natural flavonoid kaempferol, offers increased lipophilicity, which can enhance cellular uptake and bioavailability in in vitro studies.[1] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible results in cell-based assays and other experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Solubility
This compound is a solid powder with a molecular weight of 454.38 g/mol .[2] Its acetylation improves solubility in organic solvents compared to its parent compound, kaempferol.[1]
Table 1: Properties and Solubility of this compound
| Property | Data | Reference |
| Molecular Formula | C₂₃H₁₈O₁₀ | [2] |
| Molecular Weight | 454.38 g/mol | [2] |
| Appearance | Powder | [2] |
| Melting Point | 182 °C | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Recommended Storage | 2-8°C (as powder) | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.
Materials:
-
This compound powder (MW: 454.38 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation : In a sterile environment (e.g., a laminar flow hood), use a calibrated analytical balance to accurately weigh out 4.54 mg of this compound powder.
-
Dissolution : Transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization : Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may assist in dissolution, but avoid excessive heat.
-
Sterilization (Optional but Recommended) : If absolute sterility is required for your assay (e.g., long-term cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]
Table 2: Storage and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Notes | Reference |
| -20°C | 1 month | Suitable for short-term storage. | [3] |
| -80°C | 6 months | Recommended for long-term storage to maintain stability. | [3] |
Protocol: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution into a working concentration for treating cells in culture. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Procedure:
-
Intermediate Dilution (Optional) : Depending on the final desired concentration, a serial or stepwise dilution may be necessary to avoid precipitation of the compound.[3] For example, dilute the 10 mM stock solution 1:10 in sterile culture medium to create a 1 mM intermediate solution.
-
Final Dilution : Further dilute the stock or intermediate solution directly into the cell culture medium to achieve the final desired treatment concentration. For instance, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of culture medium).
-
Vehicle Control : Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the experimental wells.[3] The final DMSO concentration should ideally be below 0.1% and not exceed 0.5% to minimize effects on the cells.[3][4]
-
Mixing : Gently mix the final working solution before adding it to the cells.
Visualization of Protocols and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Kaempferol, the parent compound of this compound, is known to modulate several key signaling pathways involved in cancer cell proliferation and survival. It is anticipated that the tetraacetate derivative will have similar biological targets.
Caption: Inhibition of the PI3K/AKT signaling pathway by Kaempferol.[5]
References
Application Notes and Protocols for Cell-Based Assays Using Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in many plants, is widely recognized for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant effects. However, its application in cell-based assays and in vivo studies is often limited by its poor water solubility and low bioavailability. To overcome these limitations, derivatives such as Kaempferol tetraacetate are utilized. The acetylation of kaempferol's hydroxyl groups increases its lipophilicity, which is believed to enhance its cell permeability and intracellular delivery. Once inside the cell, it is presumed that cellular esterases hydrolyze the acetate groups, releasing the active kaempferol.
These application notes provide detailed protocols for common cell-based assays using this compound to evaluate its biological activities. The protocols are adapted from established methods for kaempferol and include considerations for the use of its acetylated form.
Data Presentation: Quantitative Analysis of Kaempferol and its Acetylated Derivatives
The following tables summarize the cytotoxic and anti-inflammatory activities of Kaempferol and its acetylated forms in various cell lines.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Kaempferol | MDA-MB-231 (Breast Cancer) | MTS Assay (72h) | 43 µM | [1] |
| Kaempferol | BT474 (Breast Cancer) | MTS Assay (72h) | > 100 µM | [1] |
| Kaempferol | PANC-1 (Pancreatic Cancer) | CCK-8 Assay | 78.75 µM | [2] |
| Kaempferol | Mia PaCa-2 (Pancreatic Cancer) | CCK-8 Assay | 79.07 µM | [2] |
| Kaempferol | LNCaP (Prostate Cancer) | Cell Viability Assay (in presence of DHT) | 28.8 ± 1.5 µM | [3] |
| Kaempferol | PC-3 (Prostate Cancer) | Alamar Blue Assay | 16.9 µM | [4] |
| This compound (4Ac-K) | HCT-116 (Colon Cancer) | Trypan Blue Assay | 28.53 µM | [5] |
| This compound (4Ac-K) | MDA-MB-231 (Breast Cancer) | Trypan Blue Assay | 33.6 µM | [5] |
| Kaempferol triacetate | Leishmania promastigotes | - | 14.93 ± 2.21 µM | [6] |
Table 1: Cytotoxicity of Kaempferol and its Acetylated Derivatives in Cancer Cell Lines.
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| Kaempferol | RAW 264.7 Macrophages | NO Production | Inhibition | Not specified | [7] |
| Kaempferol | ConA-activated T cells | Cell Proliferation | 53.62% inhibition (24h) | 100 µM | [8] |
| Kaempferol | ConA-activated T cells | Cell Proliferation | 86.7% inhibition (48h) | 100 µM | [8] |
Table 2: Anti-inflammatory Activity of Kaempferol.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on cell viability and is crucial for establishing the IC50 value (the concentration at which 50% of cell growth is inhibited).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
96-well plates
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Add LPS (e.g., 1 µg/mL) to the wells to stimulate NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Signaling Pathways and Experimental Workflow
The biological effects of kaempferol are mediated through the modulation of several key signaling pathways. It is anticipated that this compound, upon intracellular conversion to kaempferol, will influence these same pathways.
A generalized workflow for cell-based assays with this compound.
Kaempferol's inhibition of the PI3K/AKT pathway, promoting apoptosis.
Kaempferol's inhibition of the NF-κB inflammatory pathway.
References
- 1. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. Sb(V) Kaempferol and Quercetin Derivative Complexes: Synthesis, Characterization and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Kaempferol and its Acetylated Derivative in Preclinical Models
A notable gap in current research exists regarding the specific use of Kaempferol tetraacetate (KTA) in animal models of inflammation. Extensive literature searches did not yield dedicated studies on this particular derivative. However, the parent compound, kaempferol, a naturally occurring flavonoid, has been a subject of intense investigation for its potent anti-inflammatory properties. The following application notes and protocols are based on the comprehensive data available for kaempferol, providing a foundational framework for researchers interested in exploring the therapeutic potential of kaempferol and its derivatives, including KTA. It is crucial to recognize that acetylation may alter the bioavailability, solubility, and potency of the parent compound, necessitating specific experimental validation for KTA.
Application Notes
Kaempferol has demonstrated significant anti-inflammatory effects across a variety of preclinical animal models. Its mechanism of action primarily involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. By inhibiting these pathways, kaempferol effectively reduces the production of pro-inflammatory cytokines and mediators.
Key Therapeutic Targets:
-
NF-κB Signaling Pathway: Kaempferol inhibits the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition prevents the downstream production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
MAPK Signaling Pathway: Kaempferol has been shown to suppress the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[1] The MAPK cascade plays a crucial role in cellular responses to inflammatory stimuli, and its inhibition by kaempferol contributes to the downregulation of inflammatory processes.
-
Toll-like Receptor 4 (TLR4): In models of lipopolysaccharide (LPS)-induced inflammation, kaempferol can down-regulate the TLR4/MyD88 signaling pathway, thereby mitigating the inflammatory response triggered by bacterial endotoxins.[2]
Preclinical Evidence of Efficacy:
Numerous studies have provided quantitative data on the anti-inflammatory effects of kaempferol in various animal models. This data is summarized in the tables below, offering a comparative overview of its potency in different inflammatory contexts.
Quantitative Data Summary
Table 1: Effect of Kaempferol on LPS-Induced Pro-Inflammatory Cytokine Production in Mice
| Animal Model | Treatment Group | Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) | Reference |
| BALB/c Mice (LPS-induced neuroinflammation) | Kaempferol | 25 | Significant | Significant | Significant | [2] |
| BALB/c Mice (LPS-induced neuroinflammation) | Kaempferol | 50 | Significant | Significant | Significant | [2] |
| BALB/c Mice (LPS-induced neuroinflammation) | Kaempferol | 100 | Significant | Significant | Significant | [2] |
| C57BL/6J Mice (High-fat diet-induced inflammation) | Kaempferol | 0.1% in diet | Significant | Significant | Significant | [3] |
Table 2: Effect of Kaempferol on Carrageenan-Induced Paw Edema in Rodents
| Animal Model | Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Mice | Kaempferol | i.p. | Significant | - | [4] |
Experimental Protocols
The following are detailed methodologies for two common animal models of inflammation used to evaluate the efficacy of compounds like kaempferol. These protocols can be adapted for the investigation of this compound.
Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To induce a systemic inflammatory response in mice using LPS and to evaluate the anti-inflammatory effects of a test compound.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Kaempferol (or this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Anesthesia
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control (Vehicle only)
-
LPS + Vehicle
-
LPS + Kaempferol (low dose)
-
LPS + Kaempferol (medium dose)
-
LPS + Kaempferol (high dose)
-
-
Treatment: Administer kaempferol (or KTA) or vehicle orally or intraperitoneally for a specified period (e.g., 7 consecutive days) before LPS challenge.[2]
-
Induction of Inflammation: On the final day of treatment, inject mice intraperitoneally with LPS (e.g., 5 mg/kg body weight).[2] The control group receives a sterile saline injection.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture. Euthanize the animals and harvest relevant tissues (e.g., liver, brain, lungs).
-
Analysis:
-
Separate serum from the blood and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Homogenize tissue samples for protein extraction and subsequent analysis of inflammatory markers (e.g., Western blot for COX-2, iNOS) or signaling pathway components (e.g., phosphorylated NF-κB, p38).
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute local inflammation in the rat paw and assess the anti-edematous effect of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Lambda-Carrageenan
-
Kaempferol (or this compound)
-
Vehicle
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Randomly divide the rats into the following groups (n=6-8 per group):
-
Control (Vehicle only)
-
Carrageenan + Vehicle
-
Carrageenan + Kaempferol (various doses)
-
Carrageenan + Positive Control (e.g., Indomethacin)
-
-
Treatment: Administer kaempferol (or KTA), vehicle, or the positive control drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carragean suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5] Alternatively, paw thickness can be measured with calipers.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the volume at that time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by kaempferol and a typical experimental workflow for its evaluation in an animal model of inflammation.
References
- 1. Kaempferol inhibits interleukin-1β stimulated matrix metalloproteinases by suppressing the MAPK-associated ERK and P38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol reduces obesity, prevents intestinal inflammation, and modulates gut microbiota in high-fat diet mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kaempferol Tetraacetate for Western Blot Analysis of Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kaempferol, a natural flavonoid, and its derivative Kaempferol tetraacetate, are recognized for their therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] These effects are largely attributed to their ability to modulate key intracellular signaling pathways. Western blot analysis is a crucial technique to elucidate the mechanisms of action of compounds like this compound by quantifying the changes in protein expression and phosphorylation status within these pathways.[1][5] This document provides detailed application notes and protocols for utilizing this compound in the Western blot analysis of major signaling pathways. While the provided information focuses on Kaempferol, its tetraacetate derivative is expected to exhibit similar biological activities, often with improved bioavailability.
Affected Signaling Pathways:
Kaempferol has been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. These include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Kaempferol can suppress the phosphorylation of key MAPK members like ERK1/2, JNK, and p38, which are involved in inflammatory responses.[6]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival and proliferation. Kaempferol has been observed to inhibit the phosphorylation of Akt and mTOR, leading to downstream effects on cell growth and apoptosis.[5][7]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Kaempferol can inhibit the activation of NF-κB, a key regulator of inflammatory gene expression, by preventing the translocation of the p65 subunit to the nucleus.[6]
-
AMPK/Nrf2 (AMP-activated protein kinase/Nuclear factor erythroid 2-related factor 2) Pathway: Kaempferol can activate the AMPK/Nrf2 pathway, which enhances the cellular antioxidant defense system.[6]
Data Presentation: Effects of Kaempferol on Protein Expression
The following tables summarize the observed effects of Kaempferol on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of Kaempferol on MAPK Pathway Proteins
| Target Protein | Observed Effect | Cell/Tissue Type | Reference |
| Phospho-ERK1/2 | Decreased | CCl4-intoxicated rat liver | [6] |
| Phospho-JNK | Decreased | CCl4-intoxicated rat liver | [6] |
| Phospho-p38 | Decreased | CCl4-intoxicated rat liver | [6] |
Table 2: Effect of Kaempferol on PI3K/Akt Pathway Proteins
| Target Protein | Observed Effect | Cell/Tissue Type | Reference |
| Phospho-Akt | Decreased | CCl4-intoxicated rat liver | [6] |
| Phospho-PI3K | Downregulated | Endometrial carcinoma cells | [5] |
| Phospho-mTOR | Downregulated | Endometrial carcinoma cells | [5] |
| MMP-2 | Decreased | 786-O cells | [8] |
| MMP-9 | Decreased | Huh-7 and SK-Hep-1 cells | [9] |
Table 3: Effect of Kaempferol on NF-κB and Nrf2 Pathway Proteins
| Target Protein | Observed Effect | Cell/Tissue Type | Reference |
| Nuclear NF-κB p65 | Decreased | CCl4-intoxicated rat liver | [6] |
| Cytosolic NF-κB p65 | Increased | CCl4-intoxicated rat liver | [6] |
| Nuclear Nrf2 | Increased | CCl4-intoxicated rat liver | [6] |
| HO-1 | Upregulated | CCl4-intoxicated rat liver | [6] |
Experimental Protocols
Protocol 1: General Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for Western blot analysis. Specific antibody dilutions and incubation times should be optimized for each target protein.
1. Cell Lysis and Protein Extraction:
- Treat cells with the desired concentrations of this compound for the specified time.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE:
- Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 µg) per well onto a polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
- Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- The transfer can be performed using a wet or semi-dry transfer system.
5. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Specific Protocol for MAPK and PI3K/Akt Pathway Analysis
This protocol outlines specific conditions for analyzing the MAPK and PI3K/Akt pathways.
-
Gel Electrophoresis: Use a 12% SDS-PAGE gel for separating proteins.[10]
-
Primary Antibodies:
-
MAPK Pathway:
-
Phospho-ERK1/2 (e.g., Cell Signaling Technology, #4370, 1:1000 dilution)[10][11]
-
Total ERK1/2 (e.g., Cell Signaling Technology, #4695, 1:1000 dilution)[10][11]
-
Phospho-JNK (e.g., Cell Signaling Technology, #9251, 1:1000 dilution)[10]
-
Total JNK (e.g., Cell Signaling Technology, #9252, 1:1000 dilution)[10]
-
Phospho-p38 (e.g., Cell Signaling Technology, #9211, 1:1000 dilution)[10]
-
Total p38 (e.g., Cell Signaling Technology, #9212, 1:1000 dilution)[10]
-
-
PI3K/Akt Pathway:
-
-
Primary Antibody Incubation: Overnight at 4°C.[11]
-
Secondary Antibody: Anti-rabbit IgG-HRP (e.g., 1:2000 dilution).[11]
-
Secondary Antibody Incubation: 1 hour at room temperature.[11]
-
Loading Control: GAPDH (e.g., Sigma-Aldrich, #G9545, 1:20,000 dilution).[10]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol - A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol and atherosclerosis: From mechanism to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Induced by Kaempferol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in many plants, has garnered significant interest for its potential anticancer properties.[1] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, allowing for the precise measurement of cellular changes associated with this process. This document outlines detailed protocols for assessing Kaempferol-induced apoptosis using flow cytometry, focusing on Annexin V/Propidium Iodide (PI) staining and the analysis of mitochondrial membrane potential.
Quantitative Data Summary
The following tables summarize quantitative data on the induction of apoptosis by Kaempferol in different cancer cell lines, as determined by flow cytometry.
Table 1: Kaempferol-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | Kaempferol Concentration (µM) | Incubation Time (hrs) | % Apoptotic Cells (Early + Late) | Reference |
| A549 | Lung Cancer | 17.5 | Not Specified | 5.2 ± 1.5 | [4] |
| 35.0 | 16.8 ± 2.0 | [4] | |||
| 52.5 | 25.4 ± 2.6 | [4] | |||
| 70.0 | 37.8 ± 4.5 | [4] | |||
| MDA-MB-453 | Breast Cancer | 10 | 24 | 23.12 | [1] |
| 50 | 48 | 31.90 | [1] | ||
| PANC-1 | Pancreatic Cancer | 50 | 48 | 13.93 ± 1.474 | [5] |
| Mia PaCa-2 | Pancreatic Cancer | 50 | 48 | 21.50 ± 3.195 | [5] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 64% (Niosome encapsulated) | [6] |
Signaling Pathways in Kaempferol-Induced Apoptosis
Kaempferol has been shown to induce apoptosis through the modulation of several key signaling pathways, primarily the PI3K/AKT and MAPK pathways. These pathways are central to cell survival, proliferation, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical pro-survival pathway that is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis.
Caption: Kaempferol inhibits the PI3K/AKT survival pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including apoptosis. Kaempferol can modulate this pathway to promote cancer cell death.
Caption: Kaempferol activates MAPK pathways to induce apoptosis.
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
The following diagram illustrates the general workflow for analyzing Kaempferol-induced apoptosis using flow cytometry.
Caption: General workflow for flow cytometry-based apoptosis analysis.
Detailed Protocol 1: Annexin V-FITC/PI Double Staining
This protocol is for the detection of early and late-stage apoptosis. Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to the desired confluency.
-
Treat cells with varying concentrations of Kaempferol (or Kaempferol tetraacetate) and appropriate vehicle controls for the desired time.
-
Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. For suspension cells, proceed to the next step.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS by resuspending the pellet and centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Detailed Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells as aggregates, emitting red fluorescence. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.
Materials:
-
JC-1 Dye
-
DMSO
-
PBS
-
Cell culture medium
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and treat cells with Kaempferol as described in the Annexin V/PI protocol.
-
Include a positive control for mitochondrial membrane depolarization (e.g., treatment with CCCP).
-
-
Cell Harvesting:
-
Harvest cells as described previously.
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.
-
Resuspend the cell pellet in 0.5 mL of the 1X JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with 1 mL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analyze the cells immediately by flow cytometry.
-
Detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel.
-
Data Interpretation:
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and an increase in apoptosis. Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift towards green fluorescence.
References
- 1. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 4. Kaempferol-induced growth inhibition and apoptosis in A549 lung cancer cells is mediated by activation of MEK-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The apoptotic and anti-metastatic effects of niosome kaempferol in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Kaempferol Tetraacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in many edible plants, has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic potential is often limited by poor oral bioavailability and rapid metabolism.[3][4] To overcome these limitations, synthetic derivatives such as Kaempferol Tetraacetate (KTA) have been developed. Acetylation of the hydroxyl groups in kaempferol is a strategic modification intended to enhance its lipophilicity, thereby potentially improving its absorption and bioavailability. It is hypothesized that once absorbed, KTA is metabolized back to its active form, kaempferol, acting as a prodrug.
These application notes provide a comprehensive overview of the in vivo administration routes for kaempferol, which can serve as a foundational guide for studies involving KTA, given the current scarcity of direct in vivo data for this specific derivative. The protocols and data presented are primarily based on studies conducted with kaempferol, with adaptations and considerations for the use of KTA.
Data Presentation: Pharmacokinetics of Kaempferol
The following tables summarize the pharmacokinetic parameters of kaempferol in rats, offering a comparative view of different administration routes. This data is crucial for designing in vivo experiments and for predicting the potential pharmacokinetic profile of KTA.
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats (Intravenous Administration)
| Dose (mg/kg) | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) | Reference |
| 10 | ~3 | 12 ± 0.4 | 3-4 | [5][6] |
| 25 | ~3 | 8.2 ± 0.2 | 3-4 | [5][6] |
Table 2: Pharmacokinetic Parameters of Kaempferol in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| 100 | - | ~1-2 | 0.76 ± 0.1 | ~2 | [5][6][7] |
| 250 | - | ~1-2 | - | ~2 | [5][6][7] |
Note: Cmax and AUC values for oral administration can vary significantly between studies. The bioavailability of kaempferol is consistently reported to be low.[5][6][7]
Experimental Protocols
The following are detailed protocols for the in vivo administration of kaempferol, which can be adapted for KTA. Researchers should adjust dosages based on the molecular weight difference between kaempferol and KTA and conduct pilot studies to determine the optimal dosing regimen.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for administering compounds directly into the stomach of small animals.
Materials:
-
Kaempferol or this compound (KTA)
-
Vehicle solution (e.g., 20% hydroxypropyl-β-cyclodextrin in water, 5% DMSO)[8]
-
Gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Kaempferol or KTA.
-
Dissolve the compound in the chosen vehicle. Sonication may be required to achieve a homogenous suspension or solution. For example, kaempferol has been dissolved in 20% hydroxypropyl–beta–cyclodextrin aqueous solution for oral administration in rats.[8]
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for any signs of distress after administration.
-
-
Dosage Considerations:
Protocol 2: Intraperitoneal (IP) Injection
Intraperitoneal injection is used to deliver substances into the peritoneal cavity, where they are absorbed into the bloodstream.
Materials:
-
Kaempferol or this compound (KTA)
-
Sterile vehicle solution (e.g., sterile PBS, saline with a small percentage of a solubilizing agent like DMSO)
-
Sterile syringes and needles (e.g., 25-27g for mice, 23-25g for rats)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of Kaempferol or KTA in the chosen vehicle. Ensure the final concentration of any solubilizing agent is non-toxic.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the required injection volume.
-
Restrain the animal securely, typically by holding it in a head-down position to allow the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other organs.
-
Insert the needle at a shallow angle into the peritoneal cavity and inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Dosage Considerations:
Protocol 3: Intravenous (IV) Injection
Intravenous injection allows for the direct administration of a compound into the circulatory system, resulting in 100% bioavailability.
Materials:
-
Kaempferol or this compound (KTA)
-
Sterile vehicle for injection (e.g., sterile saline, PBS)
-
Sterile syringes and needles (appropriate size for the target vein)
-
Animal restrainer
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of Kaempferol or KTA suitable for intravenous injection. The solution must be clear and free of particulates.
-
-
Animal Handling and Injection:
-
Place the animal in a restrainer.
-
If targeting the tail vein, warming the tail with a heat lamp can help with vasodilation, making the vein easier to access.
-
Disinfect the injection site.
-
Carefully insert the needle into the vein and slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Dosage Considerations:
Signaling Pathways and Experimental Workflows
Kaempferol has been shown to modulate a variety of signaling pathways involved in inflammation, oxidative stress, and cancer. It is anticipated that KTA, upon conversion to kaempferol, will influence the same pathways.
Signaling Pathways Modulated by Kaempferol
Kaempferol has been reported to exert its biological effects through the modulation of several key signaling pathways, including:
-
MAPK/NF-κB Pathway: Kaempferol can inhibit the activation of MAPKs (ERK, JNK, p38) and NF-κB, leading to a reduction in the expression of pro-inflammatory mediators.[9][13]
-
AMPK/Nrf2 Pathway: It can activate the AMPK/Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes.[9]
-
PI3K/Akt Pathway: Kaempferol has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival, proliferation, and apoptosis.[14][15]
Below are Graphviz diagrams illustrating these pathways and a typical experimental workflow for an in vivo study.
Caption: Signaling pathways modulated by Kaempferol.
Caption: A typical experimental workflow for an in vivo study.
Conclusion
While direct in vivo data for this compound is limited, the extensive research on its parent compound, kaempferol, provides a solid foundation for designing and conducting preclinical studies. The protocols and data presented herein offer a starting point for researchers investigating the therapeutic potential of KTA. It is crucial to perform preliminary dose-ranging and pharmacokinetic studies for KTA to establish its specific in vivo profile and to validate the hypothesis that it serves as an effective prodrug for kaempferol. The provided diagrams of signaling pathways and experimental workflows can aid in the conceptualization and planning of these investigations.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol protects against rat striatal degeneration induced by 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Kaempferol tetraacetate precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Kaempferol tetraacetate precipitation in cell culture media. Our goal is to equip you with the necessary information to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides
Issue: Precipitate Observed After Adding this compound to Cell Culture Media
The appearance of a precipitate after introducing this compound into your cell culture medium is a common issue, primarily due to the compound's hydrophobic nature and low aqueous solubility.[1] This guide provides a systematic approach to diagnose and resolve the problem.
Step 1: Visual Characterization of the Precipitate
-
Observation: Carefully observe the precipitate. Is it crystalline, amorphous, or does the medium appear cloudy?[1]
-
Microscopy: Examine a sample of the medium under a microscope to distinguish between compound precipitate and other potential issues like bacterial or fungal contamination.[1][2]
Step 2: Review and Optimize Your Protocol
If you confirm the precipitate is your compound, review your stock solution preparation and dilution method.
-
Stock Solution Concentration: An overly concentrated stock solution in dimethyl sulfoxide (DMSO) can lead to precipitation upon dilution into the aqueous cell culture medium.[3]
-
Final DMSO Concentration: The final concentration of DMSO in the culture medium should be minimized, as high concentrations can be toxic to cells and also cause the compound to precipitate.[4][5]
-
Dilution Technique: Rapidly adding a small volume of concentrated stock to a large volume of aqueous medium can cause "solvent shock," leading to precipitation.[6]
Step 3: Implement Corrective Actions
Based on your review, implement the following solutions:
-
Lower the Stock Concentration: If your stock concentration is very high (e.g., >50 mM), try preparing a lower concentration stock (e.g., 10 mM) in DMSO.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium.[4]
-
Optimize Mixing: Add the this compound stock solution dropwise to the vortexing culture medium to ensure rapid and thorough mixing.[7]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as temperature can affect solubility.[4]
Step 4: If Precipitation Persists
-
Reduce the Final Compound Concentration: The desired concentration of this compound may exceed its solubility limit in the cell culture medium. Consider performing a dose-response experiment starting with a lower concentration range.[7]
-
Consider Serum Concentration: Serum proteins can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this may contribute to precipitation.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
A1: this compound is a chemically modified, more lipophilic derivative of the natural flavonoid Kaempferol.[8] Its increased lipophilicity leads to very low solubility in aqueous solutions like cell culture media.[8] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the medium.[1]
Q2: What are the consequences of having a precipitate in my cell culture experiment?
A2: The presence of a precipitate can have several detrimental effects on your experiment:
-
Inaccurate Dosing: The actual concentration of the dissolved compound will be lower than intended, leading to unreliable and irreproducible results.[1]
-
Cellular Toxicity: The precipitate itself may exert toxic effects on the cells that are independent of the compound's pharmacological activity.[1]
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those that rely on absorbance, fluorescence, or luminescence measurements.[1]
Q3: What is the best solvent to dissolve this compound for cell culture experiments?
A3: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.[4][9]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final DMSO concentration should be kept as low as possible, ideally at or below 0.1% to avoid solvent-induced cytotoxicity.[5] However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.[7]
Q5: Can I sonicate the medium to redissolve the precipitate?
A5: Brief sonication in a water bath sonicator may help to redissolve a slight precipitate.[4] However, this should be done with caution as excessive sonication can generate heat and potentially degrade the compound or other media components.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [9] |
| Chloroform | Soluble | [9] |
| Dichloromethane | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
| Water | Very Low (estimated) | Inferred from[8][10] |
| Ethanol | Low (estimated) | Inferred from[4] |
Table 2: General Guidelines for Maximum Tolerated DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) |
| HeLa | ≤ 0.5% |
| HEK293 | ≤ 0.5% |
| A549 | ≤ 0.2% |
| MCF-7 | ≤ 0.1% |
| PC-3 | ≤ 0.2% |
| Note: These values are approximate and should be confirmed for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Treating Cells and Avoiding Precipitation
-
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
If necessary, prepare an intermediate dilution of the stock solution in DMSO.
-
For each final concentration, calculate the volume of the stock solution needed. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (ideally ≤ 0.1%).
-
While gently vortexing or swirling the pre-warmed complete cell culture medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the medicated medium to ensure no precipitation has occurred.
-
Remove the old medium from your cell culture plates and replace it with the freshly prepared medicated medium.
-
Prepare a vehicle control by adding the equivalent volume of DMSO to complete culture medium and treating a set of cells in parallel.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified PI3K/Akt signaling pathway potentially modulated by Kaempferol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. Kaempferol can be used as the single antioxidant in the in vitro culture medium, stimulating sheep secondary follicle development through the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol - Wikipedia [en.wikipedia.org]
- 9. KAEMPFEROLTETRAACETATE CAS#: 16274-11-6 [m.chemicalbook.com]
- 10. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kaempferol Tetraacetate Solubility for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in solubilizing Kaempferol Tetraacetate (KTA) for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KTA) and why is its solubility a challenge?
A1: this compound is a derivatized form of kaempferol, a natural flavonoid known for its potential therapeutic properties, including anti-inflammatory and anticancer effects. The acetylation of kaempferol increases its lipophilicity, which can enhance cellular uptake. However, this increased lipophilicity also results in poor aqueous solubility, creating a significant hurdle for achieving adequate bioavailability in in vivo studies.
Q2: What are the common solvents for dissolving KTA?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For in vivo applications, it is crucial to use biocompatible solvents and vehicles.
Q3: What are the primary strategies to improve the in vivo solubility and bioavailability of KTA?
A3: Key strategies for improving the systemic exposure of poorly soluble compounds like KTA include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like DMSO) with a more biocompatible vehicle (like polyethylene glycol or saline).
-
Nanosuspensions: Reducing the particle size of KTA to the nanometer range to increase its surface area and dissolution rate.[1][2][3]
-
Solid Dispersions: Dispersing KTA in a hydrophilic carrier matrix to enhance its dissolution.[4][5]
-
Cyclodextrin Complexation: Encapsulating KTA within cyclodextrin molecules to form a more water-soluble inclusion complex.
Q4: Can I use the formulation protocols for Kaempferol for KTA?
A4: Yes, formulation strategies for kaempferol can be adapted for KTA, given their structural similarity. However, the optimal ratios of excipients and solvents may differ due to the increased lipophilicity of KTA. It is recommended to perform initial formulation stability and solubility tests.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of KTA formulations for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of KTA upon addition to aqueous vehicle | The aqueous environment is causing the hydrophobic KTA to fall out of solution. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300).- Use a surfactant like Tween 80 or Solutol HS-15 to create micelles that encapsulate KTA.[6]- Consider alternative formulation strategies such as nanosuspensions or cyclodextrin complexation. |
| High variability in animal plasma concentrations | Inconsistent dissolution and absorption of KTA in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).[7] | - For oral gavage, ensure a uniform and stable suspension. Standardize feeding conditions for the animals.[7]- For injections, ensure the formulation is clear and stable at the administered volume. Observe for any signs of precipitation upon dilution in a buffer mimicking physiological pH. |
| Toxicity or adverse effects in animals | The vehicle or high concentrations of co-solvents may be causing toxicity. | - Reduce the concentration of potentially toxic excipients like DMSO to the lowest effective level.- Refer to literature for recommended safe limits of excipients for the chosen animal model and administration route.- Include a vehicle-only control group in your study to assess the effects of the formulation itself. |
| Difficulty in preparing a stable nanosuspension | Aggregation of nanoparticles due to insufficient stabilization. | - Optimize the concentration of the stabilizer (e.g., TPGS, Poloxamer).- Ensure adequate energy input during homogenization (sonication or high-pressure homogenization). |
Quantitative Data Presentation
| Compound | Solvent | Solubility (approx.) | Reference |
| Kaempferol | DMSO | >12.3 mg/mL | [8] |
| Kaempferol | Ethanol | ~11 mg/mL | [9] |
| Kaempferol | Dimethyl formamide | ~3 mg/mL | [9] |
| Kaempferol | 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [9] |
Experimental Protocols
The following are detailed methodologies for common formulation strategies that can be adapted for this compound.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a general method for administering hydrophobic compounds in vivo.
Materials:
-
This compound (KTA)
-
Dimethyl Sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of KTA powder.
-
Dissolve the KTA in DMSO to create a stock solution. For example, to achieve a final dosing solution of 2 mg/mL, you might prepare a 40 mg/mL stock in DMSO.[10]
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[11]
-
Slowly add the KTA-DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of precipitates.
-
Administer the formulation to the animals via intraperitoneal injection at the desired dosage (e.g., 10 mg/kg).
Protocol 2: Nanosuspension Formulation for Oral Gavage
This protocol is based on the preparation of a kaempferol nanosuspension using high-pressure homogenization.[1][12]
Materials:
-
This compound (KTA)
-
Stabilizer (e.g., D-α-Tocopherol polyethylene glycol 1000 succinate - TPGS)
-
Ultrapure water
Procedure:
-
Disperse KTA powder (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., TPGS).
-
Stir the mixture vigorously using a magnetic stirrer for 30 minutes.
-
Subject the mixture to sonication using a probe sonicator to break down larger particles.
-
Further reduce the particle size by passing the suspension through a high-pressure homogenizer for multiple cycles until a desired particle size (e.g., <500 nm) is achieved.[1][12]
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
Administer the nanosuspension to animals via oral gavage.
Protocol 3: Solid Dispersion Formulation
This protocol describes the solvent evaporation method to prepare a solid dispersion of KTA, adapted from studies on kaempferol.[4][5]
Materials:
-
This compound (KTA)
-
Hydrophilic carrier (e.g., Poloxamer 407, PEG 6000, or Mannitol)
-
Organic solvent (e.g., Ethanol or Methanol)
Procedure:
-
Dissolve both KTA and the hydrophilic carrier in the organic solvent. The weight ratio of KTA to the carrier can be varied (e.g., 1:1, 1:3, 1:5) to find the optimal formulation.[4][5]
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain a solid mass.
-
Further dry the solid dispersion in a desiccator to remove any residual solvent.
-
Grind the resulting solid into a fine powder.
-
The powder can be suspended in an appropriate aqueous vehicle for oral administration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways affected by kaempferol and a general experimental workflow for improving KTA solubility.
Caption: Kaempferol's inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Antifection | TargetMol [targetmol.com]
- 11. Influence of kaempferol, a flavonoid compound, on membrane-bound ATPases in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability of Kaempferol tetraacetate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol tetraacetate in aqueous solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used?
This compound is a synthetic derivative of kaempferol, a naturally occurring flavonoid. The four hydroxyl groups of kaempferol are acetylated. This modification is often performed to increase the compound's lipophilicity, which can enhance its cellular uptake and bioavailability in experimental settings. Acetylation may also modulate its biological activity and improve its stability in certain formulations.
2. What is the expected stability of this compound in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions, especially under basic or acidic conditions and at elevated temperatures. The ester linkages of the acetate groups can be cleaved, leading to the formation of partially deacetylated intermediates and ultimately kaempferol. In neutral aqueous solutions at room temperature, the hydrolysis is expected to be slower.
3. What are the degradation products of this compound in aqueous solutions?
The primary degradation products are kaempferol and acetic acid. The hydrolysis likely proceeds through intermediates with one, two, or three acetyl groups removed. The final degradation product is the parent flavonoid, kaempferol.
4. How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. Hydrolysis is significantly accelerated in both acidic (pH < 4) and, particularly, basic (pH > 8) conditions. The compound is most stable in neutral to slightly acidic aqueous solutions (pH 4-7).
5. How does temperature influence the stability of this compound?
As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage of aqueous solutions, it is recommended to keep them at low temperatures (e.g., 4°C) and protected from light. For kinetic studies at physiological temperatures (e.g., 37°C), it is important to consider that the rate of degradation will be faster than at room temperature.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous buffer.
-
Question: I am trying to dissolve this compound in my aqueous buffer, but it is not dissolving and is forming a precipitate. What should I do?
-
Answer: this compound has very low solubility in purely aqueous solutions due to its lipophilic nature. To overcome this, a co-solvent is necessary.
-
Recommended Action: First, dissolve the this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Then, dilute the stock solution with your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment and is compatible with your biological system. For many cell-based assays, a final DMSO concentration of less than 0.5% is recommended.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Question: My experimental results are variable and not reproducible. Could this be related to the stability of this compound?
-
Answer: Yes, the instability of this compound in your experimental medium could be a major cause of inconsistent results. The compound may be hydrolyzing to kaempferol, which has different biological activities and physical properties.
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before each experiment. Do not store aqueous solutions for extended periods, even at 4°C.
-
Control pH: Ensure the pH of your experimental buffer is within the optimal stability range (pH 4-7).
-
Monitor Stability: If you suspect degradation, you can monitor the stability of your compound over the time course of your experiment using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of this compound remaining and the amount of kaempferol formed.
-
-
Issue 3: Observing a new peak in HPLC analysis over time.
-
Question: I am analyzing my this compound solution by HPLC and I see a new, more polar peak appearing and growing over time, while my initial peak is decreasing. What is this new peak?
-
Answer: The new, more polar peak is most likely the hydrolysis product, kaempferol. As this compound hydrolyzes, the acetyl groups are replaced by hydroxyl groups, making the molecule more polar. This results in a shorter retention time on a reverse-phase HPLC column. You may also observe smaller intermediate peaks corresponding to partially deacetylated forms.
-
Recommended Action: To confirm the identity of the new peak, you can run a kaempferol standard on your HPLC system under the same conditions. The retention time of the new peak should match that of the kaempferol standard.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in aqueous solutions under different conditions. This data is illustrative and based on the expected chemical behavior of phenolic acetates. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Product |
| 3 | 25 | ~48 | Kaempferol |
| 5 | 25 | >100 | Kaempferol |
| 7 | 25 | ~72 | Kaempferol |
| 7 | 37 | ~24 | Kaempferol |
| 9 | 25 | ~8 | Kaempferol |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO), HPLC grade
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
-
Procedure:
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the compound. For example, to prepare a 10 mM stock solution, dissolve 4.54 mg of this compound (MW: 454.38 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
To prepare the final aqueous solution, dilute the stock solution with the desired aqueous buffer. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock solution to 990 µL of buffer.
-
Use the freshly prepared solution immediately for your experiments.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound solution in the aqueous buffer of interest
-
Kaempferol standard
-
-
Procedure:
-
Prepare a solution of this compound in the aqueous buffer to be tested.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC system.
-
Use a gradient elution method, for example:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Set the UV detector to monitor at a wavelength where both this compound and kaempferol absorb, for example, 265 nm or 365 nm.
-
Quantify the peak areas of this compound and kaempferol at each time point.
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Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.
-
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of this compound.
Degradation products of Kaempferol tetraacetate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol tetraacetate. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under experimental conditions?
The primary degradation pathway for this compound is the hydrolysis of its four acetate groups. This process can be catalyzed by acids, bases, or enzymes (esterases), leading to the sequential removal of acetate groups to form partially acetylated intermediates and ultimately yielding the aglycone, kaempferol. The stability of acetylated flavonoids is generally higher than their non-acetylated counterparts, offering increased resistance to oxidative and enzymatic degradation.[1][2][3][4]
Q2: What are the expected degradation products of this compound?
Under hydrolytic conditions (acidic, basic, or enzymatic), the expected degradation products are:
-
Kaempferol triacetate isomers
-
Kaempferol diacetate isomers
-
Kaempferol monoacetate isomers
-
Kaempferol (the final hydrolysis product)
Under more severe stress conditions such as high heat or strong oxidation, the kaempferol molecule itself may degrade further after deacetylation. This can involve the opening of the heterocyclic C-ring to form smaller phenolic compounds.[5][6]
Q3: How does pH affect the stability of this compound?
This compound is expected to be most stable at a slightly acidic to neutral pH. Under alkaline conditions, the ester linkages of the acetate groups are highly susceptible to hydrolysis, leading to rapid degradation. Acidic conditions can also promote hydrolysis, although typically at a slower rate than alkaline conditions.
Q4: Is this compound sensitive to light and temperature?
While acetylation can enhance the photostability of flavonoids compared to their aglycones, prolonged exposure to high-intensity UV or visible light may still lead to degradation.[1] Thermally, while kaempferol itself is relatively stable at lower temperatures, it begins to degrade at temperatures above 160-180°C.[7] this compound is likely to be more stable, but high temperatures can accelerate hydrolysis if moisture is present and eventually lead to the degradation of the flavonoid backbone.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Multiple unexpected peaks are observed during the HPLC analysis of a this compound sample.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded due to improper storage or handling. This compound can undergo hydrolysis in the presence of moisture, especially at non-neutral pH. |
| Solution: Ensure the sample is stored in a cool, dry, and dark place. Use anhydrous solvents for sample preparation and analysis. Prepare fresh solutions before each experiment. To confirm degradation, analyze a freshly prepared standard of this compound. | |
| Contaminated Solvents or Glassware | Impurities in the mobile phase, sample solvent, or on the glassware can introduce extraneous peaks. |
| Solution: Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection (solvent only) to identify any peaks originating from the system or solvents. | |
| Formation of Degradation Products | The unexpected peaks could be partially deacetylated forms of this compound (tri-, di-, and mono-acetates) or the fully deacetylated kaempferol. |
| Solution: To identify these degradation products, a forced degradation study can be performed. Subjecting the sample to mild acid, base, and enzymatic (esterase) conditions will generate these intermediates, which can then be used as reference standards for peak identification in your chromatogram. LC-MS/MS analysis can also be used to identify the molecular weights of the unexpected peaks and confirm their identity.[8][9][10] |
Issue 2: Low Purity or Yield of this compound
Symptom: The purity of synthesized or purchased this compound is lower than expected, or the yield from a reaction is low.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Acetylation Reaction | The reaction to synthesize this compound may not have gone to completion, leaving starting material (kaempferol) and partially acetylated intermediates. |
| Solution: Optimize the reaction conditions, such as reaction time, temperature, and stoichiometry of the acetylating agent. Monitor the reaction progress using TLC or HPLC to ensure full conversion. | |
| Degradation During Work-up or Purification | Hydrolysis of the acetate groups can occur during aqueous work-up steps or on certain chromatography media, especially if the pH is not controlled. |
| Solution: Use neutral or slightly acidic conditions during work-up and purification. Avoid prolonged exposure to water. If using silica gel chromatography, consider using a less acidic grade of silica or deactivating it with a small amount of a non-nucleophilic base. |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[11][12][13]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/DAD or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 100°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable reverse-phase HPLC method. A C18 column is typically used for flavonoid analysis.[10][14] A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is recommended. Detection can be performed using a UV-Vis detector (around 265 nm and 325 nm for the kaempferol backbone) or, for more detailed information, an MS detector.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study, illustrating the expected stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Control | None | 48h | 25°C | < 1% | None |
| Acid Hydrolysis | 0.1 M HCl | 24h | 60°C | ~15% | Kaempferol triacetates, Kaempferol |
| Base Hydrolysis | 0.1 M NaOH | 2h | 25°C | > 90% | Kaempferol |
| Oxidation | 3% H₂O₂ | 24h | 25°C | ~5% | Oxidized kaempferol derivatives |
| Thermal | Solid State | 48h | 100°C | < 2% | None significant |
| Photolytic | 1.2 million lux hours | - | 25°C | ~10% | Photodegradation products |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated hydrolytic degradation pathway of this compound.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 9. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianjpr.com [asianjpr.com]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Kaempferol Tetraacetate Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Kaempferol tetraacetate concentration for cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in cytotoxicity assays.
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous cell culture medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is low, typically below 0.5%, as higher concentrations can be toxic to cells. To achieve this, you may need to prepare an intermediate dilution of your stock solution in the medium.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the compound.
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Vortexing/Mixing: Vortex or gently mix the diluted solution immediately after adding the this compound stock to ensure it is evenly dispersed.
-
Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of fetal bovine serum (FBS) or other serum as required for your cell line.
-
Sonication: For the stock solution, gentle warming to 37°C and brief sonication can aid in dissolution.[1]
Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?
A3: Based on the available data, this compound has shown cytotoxicity in the micromolar range. A good starting point for a dose-response experiment would be a broad range of concentrations, for example, from 0.1 µM to 100 µM. This will help in determining the IC50 value (the concentration at which 50% of cell viability is inhibited). For the parent compound, Kaempferol, cytotoxic effects have been observed in various cancer cell lines at concentrations ranging from 10 µM to 100 µM.
Q4: My cytotoxicity assay results are inconsistent. What could be the cause?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
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Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment.
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Compound Stability: Prepare fresh dilutions of this compound from the stock solution for each experiment, as the stability of the compound in the culture medium over time may vary. Stock solutions in DMSO are generally stable for several months when stored at -20°C.[1]
-
Incubation Time: The duration of exposure to the compound can significantly affect the results. Optimize the incubation time (e.g., 24, 48, or 72 hours) for your specific cell line and experimental goals.
-
Assay Protocol: Ensure that all steps of the cytotoxicity assay (e.g., reagent addition, incubation times, and reading the results) are performed consistently across all plates and experiments.
-
DMSO Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) to account for any effects of the solvent on cell viability.
Q5: How does this compound induce cytotoxicity?
A5: While specific studies on the signaling pathways affected by this compound are limited, the cytotoxic mechanisms are likely to be similar to its parent compound, Kaempferol. Kaempferol has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt and STAT3 pathways.[2] It can also promote the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Quantitative Data Summary
The following table summarizes the available IC50 values for Kaempferol and its tetraacetate derivative in various cell lines. This data can be used as a reference for selecting an appropriate concentration range for your experiments.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| This compound | HL-60 | Not specified | Not specified | 45 |
| U937 | Not specified | Not specified | 48 | |
| SK-MEL-1 | Not specified | Not specified | 37 | |
| Kaempferol | MDA-MB-231 | MTT | 24 | 62 |
| PANC-1 | CCK-8 | Not specified | 78.75 | |
| Mia PaCa-2 | CCK-8 | Not specified | 79.07 | |
| LNCaP | Not specified | Not specified | 28.8 | |
| PC-3 | Not specified | Not specified | 58.3 | |
| HepG2 | MTT | 24 | ~50 | |
| HepG2 | MTT | 48 | ~35 | |
| HepG2 | MTT | 72 | ~25 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
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This compound
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DMSO (cell culture grade)
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Cell culture medium (appropriate for the cell line)
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Fetal Bovine Serum (FBS)
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Trypsin-EDTA
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Phosphate Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
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96-well cell culture plates
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Microplate reader
Procedure:
-
Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh medium.
-
Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
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Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: A streamlined workflow for determining the optimal cytotoxic concentration of this compound.
Signaling Pathways Potentially Affected by this compound
The following diagram illustrates the key signaling pathways that are likely modulated by this compound, based on the known effects of its parent compound, Kaempferol.
Caption: Putative signaling pathways modulated by this compound leading to cytotoxicity.
References
Troubleshooting inconsistent results in Kaempferol tetraacetate experiments
Welcome to the technical support center for Kaempferol tetraacetate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during the synthesis, purification, characterization, and biological evaluation of this compound.
Frequently Asked Questions (FAQs)
1. Synthesis of this compound
-
Q1: My this compound synthesis resulted in a low yield. What are the common causes?
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A1: Low yields can stem from several factors:
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Incomplete reaction: Insufficient reaction time or temperature can lead to a mixture of partially acetylated Kaempferol derivatives (mono-, di-, and tri-acetates). The reactivity of the hydroxyl groups on Kaempferol follows the order: 7-OH > 4'-OH > 3-OH >> 5-OH. The 5-OH is the most resistant to acetylation due to hydrogen bonding with the 4-carbonyl group.[1]
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Suboptimal reagent stoichiometry: An insufficient excess of the acetylating agent (acetic anhydride) or base (pyridine) can result in incomplete acetylation.
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Moisture contamination: The presence of water in the reaction mixture can hydrolyze acetic anhydride, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
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Degradation: Prolonged exposure to high temperatures or harsh basic/acidic conditions during workup can lead to the degradation of the flavonoid backbone.
-
-
-
Q2: I am seeing multiple spots on my TLC plate after synthesis. What are these byproducts?
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A2: The additional spots are likely partially acetylated Kaempferol intermediates (mono-, di-, and tri-acetates). The spot with the highest Rf value will be the fully acetylated this compound, as it is the least polar. The unreacted Kaempferol will have the lowest Rf value.
-
-
Q3: How can I improve the purity of my synthesized this compound?
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A3: Purification can be achieved through column chromatography. A common technique involves using a silica gel stationary phase with a mobile phase gradient of increasing polarity, such as a mixture of hexane and ethyl acetate.[2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the different acetylated forms.
-
2. Characterization
-
Q4: How do I confirm that I have successfully synthesized this compound using NMR?
3. Biological Assays
-
Q5: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
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A5: Kaempferol and its acetylated derivatives have low aqueous solubility.[8] Acetylation increases lipophilicity, which can exacerbate this issue in aqueous media.[9]
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Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
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When diluting the stock solution into your aqueous assay buffer or cell culture medium, do so gradually and with vigorous mixing.
-
Keep the final concentration of the organic solvent in your assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.
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Consider the use of solubilizing agents such as cyclodextrins if precipitation persists.
-
-
-
Q6: My biological assay results with this compound are inconsistent between experiments. What could be the cause?
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A6: Inconsistent results in cell-based assays can arise from several sources:
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Compound precipitation: As mentioned in Q5, inconsistent solubility can lead to variable effective concentrations.
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Hydrolysis of the acetyl groups: Acetylated flavonoids can be hydrolyzed back to their parent compound by esterases present in serum-containing cell culture media or within the cells themselves. This would result in a mixture of this compound and Kaempferol, each with potentially different bioactivities.
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Cellular health and passage number: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
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Assay timing and conditions: Standardize incubation times, temperatures, and other assay parameters.
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-
-
Q7: Does this compound have the same biological activity as Kaempferol?
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A7: Not necessarily. Acetylation can alter the biological activity of flavonoids. It may enhance cellular uptake and bioavailability due to increased lipophilicity.[9] However, the acetyl groups may also sterically hinder the interaction of the compound with its biological targets. It is important to empirically determine the bioactivity of this compound in your specific assay system and compare it to that of the parent Kaempferol. Both Kaempferol and its acetylated derivatives have been shown to have biological activity, but the potency can vary.[9]
-
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to insufficient time or temperature. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Insufficient amount of acetylating agent or base. | Use a larger excess of acetic anhydride and pyridine. | |
| Presence of moisture in the reaction. | Use oven-dried glassware and anhydrous solvents. | |
| Multiple Products (Incomplete Acetylation) | Non-optimal reaction conditions. | As above, optimize reaction time, temperature, and reagent stoichiometry. |
| Difficulty in separating products. | Use a shallow gradient during column chromatography to improve the separation of differently acetylated species. For example, start with a mobile phase of low polarity (e.g., hexane/ethyl acetate 95:5) and slowly increase the polarity. | |
| Product Degradation | Harsh workup conditions (strong acid or base). | Use mild workup conditions. Neutralize the reaction mixture carefully with a weak acid or base. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Media | Poor aqueous solubility of this compound. | Prepare a concentrated stock solution in DMSO. Dilute the stock in your final medium with vigorous mixing. Keep the final DMSO concentration low (<0.5%). |
| Concentration of the compound is above its solubility limit. | Determine the maximum soluble concentration of this compound in your assay medium. | |
| Inconsistent Biological Activity | Hydrolysis of acetyl groups back to Kaempferol. | Minimize incubation times where possible. Consider using serum-free media if appropriate for your assay. Run a time-course experiment to assess the stability of the compound in your assay conditions. |
| Variability in effective concentration due to precipitation. | Ensure complete dissolution of the compound before each experiment. Visually inspect for any precipitation. | |
| General cell culture variability. | Maintain consistent cell passage number, seeding density, and overall cell health. |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is a general guideline based on the acetylation of other flavonoids and should be optimized for this compound.
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Dissolve Kaempferol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride (a molar excess of at least 4 equivalents) to the solution with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Signaling Pathways Modulated by Kaempferol
Note: These pathways are known to be modulated by Kaempferol. The specific effects of this compound may differ and should be experimentally verified.
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kaempferol(520-18-3) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferol Tetraacetate in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Kaempferol tetraacetate in cellular models. The information aims to address common experimental challenges and provide insights into its potential off-target effects.
Disclaimer
Crucially, the vast majority of available research has been conducted on Kaempferol, the parent compound of this compound. While the tetra-acetylated form may exhibit similar biological activities, the acetylation can significantly alter its cell permeability, metabolism, and potency. Therefore, the mechanistic information provided below, which is largely based on studies of Kaempferol, should be considered a foundational guide. Researchers are strongly encouraged to validate these findings for this compound in their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic concentrations of this compound?
A1: this compound has demonstrated cytotoxic effects in various cancer cell lines. The IC50 values after 72 hours of treatment are reported to be 45 µM for HL-60 (human promyelocytic leukemia), 48 µM for U937 (human histiocytic lymphoma), and 37 µM for SK-MEL-1 (human melanoma) cells.[1]
Q2: What are the expected phenotypic effects of this compound treatment on cancer cells?
A2: Based on studies with the parent compound Kaempferol, treatment is expected to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[2][3][4] This can manifest as reduced cell proliferation and viability.
Q3: Which signaling pathways are likely to be affected by this compound?
A3: Kaempferol is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[5][6][7][8] It is plausible that this compound will affect similar pathways, though potentially with different efficacy.
Q4: Can this compound affect the generation of reactive oxygen species (ROS)?
A4: The effect of Kaempferol on ROS is complex and can be context-dependent. It has been reported to have both antioxidant properties, scavenging ROS, and pro-oxidant effects, leading to increased ROS generation in cancer cells, which can trigger apoptosis.[9][10][11][12] Therefore, it is advisable to measure ROS levels in your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | This compound, like many acetylated compounds, may be susceptible to hydrolysis. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Low Cell Permeability | While acetylation generally increases hydrophobicity and cell permeability, this can vary between cell lines. Consider using permeabilization agents in initial experiments to establish a baseline effect, though this is not suitable for long-term viability assays. |
| Incorrect Dosage | The effective concentration can be highly cell-line dependent. Perform a dose-response curve ranging from low micromolar to potentially up to 100 µM to determine the optimal concentration for your model.[1] |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of Kaempferol and its derivatives. This could be due to high expression of efflux pumps or alternative survival pathways. Consider testing on a different, sensitive cell line as a positive control. |
Issue 2: Unexpected Results in Apoptosis Assays
| Possible Cause | Troubleshooting Steps |
| Timing of Assay | Apoptosis is a dynamic process. The peak of apoptotic events can vary depending on the concentration of the compound and the cell line. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Apoptosis vs. Necrosis | At high concentrations, Kaempferol may induce necrosis rather than apoptosis.[13] Utilize assays that can distinguish between these two forms of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry. |
| Caspase-Independent Pathway | While Kaempferol often induces caspase-dependent apoptosis, it is possible that in some cell types, a caspase-independent pathway is activated.[14] Consider assays that measure mitochondrial membrane potential or the release of apoptosis-inducing factor (AIF). |
Issue 3: High Background or Non-Specific Bands in Western Blotting for Signaling Proteins
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | Ensure the primary antibodies used are validated for the target species and application. Use appropriate positive and negative controls to confirm antibody specificity. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inappropriate Antibody Concentration | Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. High antibody concentrations can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 72 | 45 |
| U937 | Human Histiocytic Lymphoma | 72 | 48 |
| SK-MEL-1 | Human Melanoma | 72 | 37 |
| Data obtained from MedchemExpress product information.[1] |
Table 2: Effects of Kaempferol on Cell Cycle Distribution and Apoptosis in MDA-MB-453 Breast Cancer Cells
| Treatment | G2/M Phase Arrest (%) | Sub-G0 (Apoptotic) Population (%) |
| Control | Baseline | Baseline |
| 10 µM Kaempferol (24h) | Not specified | 23.12 |
| 50 µM Kaempferol (48h) | Significant Increase | 31.90 |
| Data is for the parent compound Kaempferol.[2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-200 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%).[2] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Potential signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol induces apoptosis in glioblastoma cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of kaempferol against reactive oxygen species-induced hemolysis and its antiproliferative activity on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol blocks oxidative stress in cerebellar granule cells and reveals a key role for reactive oxygen species production at the plasma membrane in the commitment to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol induces apoptosis in ovarian cancer cells through activating p53 in the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylation of Kaempferol Tetraacetate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of Kaempferol Tetraacetate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound instead of Kaempferol in cell culture experiments?
A1: this compound is a prodrug form of Kaempferol. The four acetyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[1] Once inside the cell, it is hypothesized that intracellular esterases cleave the acetyl groups, releasing the active compound, Kaempferol. This strategy can lead to higher intracellular concentrations of Kaempferol compared to direct administration.[2]
Q2: How is this compound converted to Kaempferol inside the cell?
A2: The conversion is an enzymatic process. It is believed that non-specific intracellular esterases, such as human carboxylesterase 1 (hCE1) and 2 (hCE2), hydrolyze the ester bonds of the acetyl groups, releasing the parent flavonoid, Kaempferol.[2] This intracellular deacetylation is a critical step for the bioactivity of the acetylated prodrug.[3]
Q3: What is the expected outcome of using this compound on cancer cell lines?
A3: Acetylation has been shown to enhance the anti-proliferative effects of Kaempferol in several cancer cell lines.[4] For instance, this compound (often abbreviated as 4Ac-K) has demonstrated a lower IC50 value compared to Kaempferol, indicating greater potency in inhibiting cell growth.[4]
Q4: What are the primary signaling pathways affected by the intracellularly released Kaempferol?
A4: Kaempferol is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[5][6][7] By inhibiting these pathways, Kaempferol can induce apoptosis and reduce inflammation.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of Compound in Media | Kaempferol and its acetylated form have poor aqueous solubility.[8] Adding a concentrated DMSO stock directly to aqueous culture media can cause the compound to precipitate. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically <0.5%). - Pre-warm the culture medium before adding the compound stock solution. - Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[8] |
| Low or No Observed Biological Effect | - Incomplete deacetylation: The specific cell line may have low esterase activity. - Compound degradation: The compound may be unstable in the culture medium over long incubation periods. - Efflux by cellular transporters: The cell line may express efflux pumps that remove the compound. | - Confirm deacetylation: Use HPLC to analyze cell lysates and culture supernatant to measure the conversion of this compound to Kaempferol. - Assess esterase activity: If possible, perform an esterase activity assay on your cell lysate. - Time-course experiment: Measure the compound's stability in your culture medium over the intended experiment duration. - Use efflux pump inhibitors: If efflux is suspected, co-incubate with known inhibitors (e.g., verapamil for P-glycoprotein) to see if the biological effect is enhanced. |
| High Cellular Toxicity at Expected Efficacious Doses | - Cell line sensitivity: The specific cell line may be highly sensitive to Kaempferol or the acetylated prodrug. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | - Perform a dose-response curve: Determine the cytotoxic concentration range for your specific cell line using an MTT or similar cell viability assay.[9][10] - Reduce solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cells. Run a vehicle control (media + solvent) to confirm the solvent is not causing the toxicity. |
| Inconsistent Results Between Experiments | - Variability in stock solution: Inaccurate pipetting or incomplete dissolution of the stock solution. - Cell passage number: Different passage numbers can have altered metabolic and signaling characteristics. - Inconsistent incubation times: Variations in the duration of treatment. | - Prepare fresh stock solutions: Prepare and filter-sterilize stock solutions regularly. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Use a consistent cell passage range: Standardize the passage number of cells used for all related experiments. - Standardize all experimental parameters: Ensure consistent cell seeding densities, treatment times, and assay procedures. |
Data Presentation
Table 1: Comparative Cytotoxicity of Kaempferol and this compound (4Ac-K) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h | Fold-Increase in Potency (Kaempferol vs. 4Ac-K) |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | 1.39x |
| 4Ac-K | MDA-MB-231 (Breast Cancer) | 33.6 | |
| Kaempferol | HCT-116 (Colon Cancer) | >80 | - |
| 4Ac-K | HCT-116 (Colon Cancer) | 53.6 | |
| Kaempferol | HepG2 (Liver Cancer) | 68.3 | 1.33x |
| 4Ac-K | HepG2 (Liver Cancer) | 51.5 | |
| Data summarized from a comparative analysis of acetylated flavonoids' chemopreventive effects.[4] |
Experimental Protocols
Protocol 1: General Workflow for Treating Cells with this compound
-
Stock Solution Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
-
Treatment Preparation and Administration:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare the final treatment concentrations by diluting the stock solution into the pre-warmed medium. Ensure the final DMSO concentration remains non-toxic (e.g., <0.5%). It is critical to add the DMSO stock to the medium and not the other way around to avoid precipitation.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned analysis, such as cell viability assays (MTT, SRB), apoptosis assays (flow cytometry), protein analysis (Western blot), or RNA extraction (RT-qPCR).
-
Protocol 2: HPLC Analysis to Monitor Deacetylation
This protocol provides a general framework for the separation and quantification of this compound and Kaempferol. The exact parameters may need optimization for your specific HPLC system and column.
-
Sample Preparation:
-
Cell Lysate: After treatment, wash cells with ice-cold PBS, then lyse them using a suitable method (e.g., sonication in methanol or using a lysis buffer compatible with HPLC). Centrifuge to pellet cell debris and collect the supernatant.
-
Culture Medium: Collect the culture medium, centrifuge to remove any floating cells, and collect the supernatant.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. A potential gradient could be:
-
Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 80-90%) over 20-30 minutes to elute both the polar Kaempferol and the more non-polar this compound.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: A photodiode array (PDA) detector is ideal to monitor multiple wavelengths. Kaempferol has a characteristic absorption maximum around 365-370 nm.[12]
-
Column Temperature: 35°C.[11]
-
-
Quantification:
-
Prepare standard curves for both Kaempferol and this compound of known concentrations.
-
Inject the standards to determine their retention times and generate the standard curves.
-
Inject the prepared cell lysate and media samples.
-
Identify and quantify the peaks corresponding to Kaempferol and this compound by comparing their retention times and UV spectra to the standards.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: Intracellular conversion of this compound to Kaempferol.
Caption: Key signaling pathways modulated by Kaempferol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. paperso.journal7publish.com [paperso.journal7publish.com]
Validation & Comparative
Kaempferol vs. Kaempferol Tetraacetate: A Comparative Analysis of Anticancer Activity
A detailed examination of the available scientific evidence reveals that while both Kaempferol and its acetylated form, Kaempferol tetraacetate, exhibit anticancer properties, the acetylation of Kaempferol appears to enhance its cytotoxic effects against cancer cells. This guide provides a comprehensive comparison based on current experimental data, offering valuable insights for researchers and drug development professionals.
Kaempferol, a natural flavonoid found in a variety of fruits and vegetables, has been extensively studied for its anti-inflammatory, antioxidant, and potent anticancer activities. Its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells has positioned it as a promising candidate for cancer therapy.[1][2] Recent studies have explored chemical modifications of Kaempferol to potentially improve its efficacy, leading to the synthesis of derivatives such as this compound. Emerging evidence suggests that this acetylation enhances the compound's ability to inhibit cancer cell proliferation.[1][3] One study highlighted that this compound exhibited significant in vitro cytotoxicity against human leukemia (HL-60 and U937) and melanoma (SK-MEL-1) cell lines.[2]
This guide will delve into the anticancer activities of both compounds, presenting available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways involved.
Data Presentation: A Comparative Overview
Due to the limited availability of quantitative data for this compound in the reviewed literature, a direct side-by-side numerical comparison is challenging. However, the following tables summarize the well-documented anticancer effects of Kaempferol across various cancer cell lines. This data serves as a crucial baseline for understanding the potential enhancements offered by its tetraacetate derivative.
Table 1: Cytotoxicity of Kaempferol against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MDA-MB-453 | Breast Cancer | ~50 | 24 |
| MDA-MB-453 | Breast Cancer | ~10 | 48 |
| HT-29 | Colon Cancer | ~60 (viability reduction) | 72 |
| A2780/wt | Ovarian Cancer | >80 (for apoptosis induction) | 24 |
| PANC-1 | Pancreatic Cancer | 78.75 | Not Specified |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | Not Specified |
| MCF-7 | Breast Cancer | 90.28 µg/ml | Not Specified |
| A549 | Lung Cancer | 35.80 µg/ml | Not Specified |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of Kaempferol on Apoptosis and Cell Cycle
| Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| MDA-MB-453 | Increased sub-G0 population (apoptosis) by 23.12% at 10 µM (24h) and 31.90% at 50 µM (48h)[4] | G2/M phase arrest[4] |
| HT-29 | Induction of apoptosis[3] | G1 and G2/M phase arrest[3] |
| Ovarian Cancer Cells | Induction of apoptosis via intrinsic pathway[5] | Not Specified |
| Breast Cancer Cells | Induction of apoptosis[4] | G2/M phase arrest |
| Renal Cell Carcinoma | Induction of apoptosis | Cell cycle arrest |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like Kaempferol and this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Kaempferol or this compound) and a vehicle control (like DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Cell Fixation: The cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways of Kaempferol's Anticancer Activity
Caption: Key signaling pathways modulated by Kaempferol to exert its anticancer effects.
General Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for in vitro evaluation of anticancer compounds.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Kaempferol Tetraacetate in Inflammation: A Comparative Guide to Acetylated Flavonoids
Unlocking Enhanced Anti-Inflammatory Potential Through Acetylation
In the landscape of drug discovery and development, researchers are continually exploring novel strategies to enhance the therapeutic efficacy of natural compounds. Flavonoids, a class of polyphenolic compounds abundant in fruits and vegetables, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory effects. However, their clinical utility is often hampered by poor bioavailability. A promising approach to overcome this limitation is through acetylation, a chemical modification that can significantly improve a flavonoid's lipophilicity and, consequently, its absorption and cellular uptake. This guide provides a comparative analysis of kaempferol tetraacetate and other acetylated flavonoids, focusing on their anti-inflammatory properties and the underlying molecular mechanisms, supported by experimental data and detailed protocols for researchers.
Acetylation of flavonoids has been shown to improve their anti-inflammatory activities by up to 30 times.[1] This enhancement is largely attributed to increased lipophilicity, which facilitates passage through cell membranes, and the stabilization of the phenol function.[1] While direct comparative studies on the anti-inflammatory effects of various acetylated flavonoids are limited, research on individual compounds suggests a significant enhancement in their therapeutic potential. For instance, quercetin-3,3',4'-triacetate has demonstrated significantly higher anti-inflammatory activity compared to its parent compound, quercetin.[2]
This guide will delve into the comparative anti-inflammatory profiles of this compound and other acetylated derivatives of prominent flavonoids: quercetin, myricetin, and luteolin.
Comparative Anti-inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production by Parent Flavonoids in LPS-Stimulated RAW 264.7 Macrophages
| Flavonoid | IC50 (µM) for NO Inhibition | Reference |
| Kaempferol | 13.9 | [4] |
| Quercetin | 20.1 | [4] |
| Luteolin | 27 | [5] |
| Apigenin | 23 | [5] |
| Wogonin | 17 | [5] |
Lower IC50 values indicate greater potency.
Table 2: Effects of Parent Flavonoids on Pro-inflammatory Cytokines and Enzymes
| Flavonoid | Key Inflammatory Targets Inhibited | References |
| Kaempferol | TNF-α, IL-1β, IL-6, COX-2, iNOS | [6][7][8][9] |
| Quercetin | TNF-α, IL-1β, IL-6, IL-8, COX, LOX | [3][10][11] |
| Myricetin | TNF-α, IL-1β, IL-6, IL-8, IL-12, iNOS | [8][12][13] |
| Luteolin | TNF-α, IL-1β, IL-6, COX-2, iNOS | [9][14][15] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of kaempferol and other flavonoids are primarily mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including kaempferol, quercetin, myricetin, and luteolin, have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[7][16][17][18][19]
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, is another critical signaling cascade involved in inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators. Kaempferol and other flavonoids have been reported to suppress the phosphorylation and activation of p38, JNK, and ERK, thereby attenuating the inflammatory response.[17][20][21][22]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on standard procedures used in the cited literature for evaluating the anti-inflammatory effects of flavonoids in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test compounds (e.g., this compound, quercetin pentaacetate) for 1-2 hours, followed by stimulation with 1 µg/mL of LPS for a specified duration depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagents: Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium Nitrite standard.
-
Procedure: a. After LPS stimulation (typically 24 hours), collect 50 µL of cell culture supernatant from each well of a 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Reagents: Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6).
-
Procedure: a. After LPS stimulation (typically 6-24 hours), collect the cell culture supernatant. b. Perform the ELISA according to the manufacturer's instructions. This generally involves: i. Adding the supernatant to wells pre-coated with a capture antibody. ii. Incubating to allow the cytokine to bind to the antibody. iii. Washing the wells and adding a detection antibody. iv. Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal. c. Measure the absorbance at the appropriate wavelength using a microplate reader. d. Determine the cytokine concentration by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis for NF-κB and MAPK Signaling
Western blotting is used to assess the levels of key proteins and their phosphorylated (activated) forms in the NF-κB and MAPK signaling pathways.
-
Procedure: a. After LPS stimulation (typically 15-60 minutes for signaling protein phosphorylation), lyse the cells to extract total protein. b. Determine the protein concentration using a suitable method (e.g., BCA assay). c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-p38, p38). f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. h. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
The acetylation of flavonoids, including kaempferol, presents a promising avenue for enhancing their anti-inflammatory therapeutic potential. While direct comparative data on the acetylated forms of various flavonoids remains an area for further investigation, the existing evidence strongly suggests that acetylation leads to improved bioactivity. This compound, along with other acetylated flavonoids like quercetin pentaacetate, myricetin hexaacetate, and luteolin tetraacetate, likely exerts superior anti-inflammatory effects compared to their parent compounds by more effectively inhibiting the NF-κB and MAPK signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic advantages of these modified natural products in the context of inflammatory diseases.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids differentially modulate nitric oxide production pathways in lipopolysaccharide-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunopharmacological Activities of Luteolin in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Impact of Kaempferol Tetraacetate on NF-κB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kaempferol tetraacetate and its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential activity based on the well-documented effects of its parent compound, Kaempferol. For a comprehensive evaluation, we compare the known or inferred effects of this compound with two other widely studied NF-κB inhibitors: Quercetin and Parthenolide. This guide presents available quantitative data, detailed experimental protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows to aid in the design and interpretation of future studies.
Introduction to NF-κB Signaling and Therapeutic Intervention
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Natural compounds, such as flavonoids and sesquiterpene lactones, have garnered significant interest for their potential to modulate NF-κB activity.
Kaempferol , a natural flavonoid, has demonstrated significant anti-inflammatory properties through its inhibition of the NF-κB pathway.[1][2][3][4][5][6][7] This compound , a synthetic derivative, is designed to enhance the bioavailability and cellular uptake of Kaempferol due to its increased lipophilicity.[8] It is hypothesized that this compound exerts its anti-inflammatory effects through a mechanism similar to its parent compound, primarily by inhibiting key kinases in the NF-κB signaling cascade.
This guide will delve into the comparative efficacy of this compound (via Kaempferol data), Quercetin, and Parthenolide in modulating NF-κB signaling.
Comparative Analysis of NF-κB Inhibitors
To provide a clear comparison, the following table summarizes the known quantitative data on the inhibitory effects of Kaempferol, Quercetin, and Parthenolide on the NF-κB signaling pathway. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus the presented data is compiled from various sources.
| Compound | Assay Type | Cell Line | Stimulant | Key Finding | IC50 Value | Reference |
| Kaempferol | Luciferase Reporter Assay | RAW 264.7 | LPS | Inhibition of NF-κB transcriptional activity | ~50 µM | [1] |
| Western Blot | RAW 264.7 | LPS | Reduction of nuclear p65 levels | Dose-dependent | [1] | |
| iNOS Expression | J774 | LPS | Inhibition of NO production | ~90 µM | [9] | |
| Quercetin | Luciferase Reporter Assay | HEK293 | TNF-α | Inhibition of NF-κB activity | Not specified | [10] |
| Western Blot | HepG2 | TNF-α | Reduced nuclear translocation of NF-κB | Not specified | [6] | |
| iNOS Expression | J774 | LPS | Inhibition of NO production | Not specified | [9] | |
| Parthenolide | Luciferase Reporter Assay | HEK-Blue™ | Not specified | Dose-dependent inhibition of NF-κB activity | Not specified | [11] |
| EMSA | Multiple Cancer Cell Lines | Doxorubicin, etc. | Inhibition of NF-κB DNA binding activity | Not specified | [12][13] | |
| Cytokine Release | RAW 264.7 | LPS | Decreased inflammatory cytokine release | Not specified | [2] |
Signaling Pathways and Mechanisms of Action
The NF-κB signaling pathway is a complex cascade involving multiple protein interactions. The diagram below illustrates the canonical NF-κB pathway and highlights the putative points of intervention for Kaempferol, Quercetin, and Parthenolide.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Experimental Workflow
A typical workflow to validate the effect of a compound like this compound on NF-κB signaling involves a series of in vitro assays. The following diagram outlines a logical experimental progression.
Caption: Experimental workflow for validating NF-κB inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key assays used to assess NF-κB activity.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB by quantifying the light produced from a luciferase reporter gene under the control of an NF-κB response element.[14][15][16][17][18]
a. Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10^5 cells/well and incubate overnight.[15]
-
Co-transfect the cells with a pNF-κB-Luc reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for plasmid expression.
b. Treatment and Lysis:
-
Pre-treat the transfected cells with varying concentrations of this compound, Kaempferol, Quercetin, or Parthenolide for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[15]
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
c. Luminescence Measurement:
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer.
-
Add a stop-and-glo reagent to quench the firefly luciferase signal and simultaneously activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for Nuclear Translocation of p65
This technique is used to determine the amount of the NF-κB p65 subunit that has translocated from the cytoplasm to the nucleus upon stimulation.[19][20][21]
a. Nuclear and Cytoplasmic Protein Extraction:
-
Culture and treat cells as described for the luciferase assay.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Lyse the cell membrane by adding a detergent (e.g., NP-40) and centrifuge to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it with a nuclear extraction buffer to release the nuclear proteins.
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay (e.g., Bradford or BCA).
b. SDS-PAGE and Immunoblotting:
-
Separate the proteins from the nuclear and cytoplasmic extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts) to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the specific binding of NF-κB to its DNA consensus sequence.[12][13][22][23]
a. Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
-
Purify the labeled probe to remove unincorporated label.
b. Binding Reaction:
-
Incubate the labeled probe with nuclear extracts (prepared as for Western blotting) in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled probe to the reaction to confirm the specificity of the binding.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction to further shift the protein-DNA complex.
c. Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to X-ray film (for radioactive probes) or use a chemiluminescent detection method (for non-radioactive probes) to visualize the bands.
Conclusion
This guide provides a framework for the validation of this compound's effect on NF-κB signaling. Based on the extensive research on its parent compound, Kaempferol, it is anticipated that this compound will demonstrate potent anti-inflammatory activity by inhibiting the NF-κB pathway. The provided comparative data for Quercetin and Parthenolide serve as a benchmark for evaluating its efficacy. The detailed experimental protocols and visual aids are intended to facilitate the design of robust and reproducible studies to definitively characterize the therapeutic potential of this compound. Further research is warranted to elucidate the precise molecular targets and to quantify the in vitro and in vivo efficacy of this promising compound.
References
- 1. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 9. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. bowdish.ca [bowdish.ca]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. signosisinc.com [signosisinc.com]
- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Kaempferol Bioavailability: A Comparative Analysis of Formulation Strategies
An objective comparison of the oral bioavailability of kaempferol from standard Ginkgo biloba extract versus advanced formulations, supported by experimental data.
Kaempferol, a natural flavonol found in a variety of plants, is recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] However, its therapeutic potential is often limited by its poor oral bioavailability, which has been reported to be as low as 2% in preclinical studies.[1][3][4][5] This low bioavailability is largely attributed to extensive first-pass metabolism in the intestines and liver, where kaempferol is rapidly converted into glucuronide and sulfate conjugates.[1][3]
To overcome this limitation, various formulation strategies have been explored to enhance the oral absorption of kaempferol. This guide focuses on a comparative study that evaluated the pharmacokinetics and bioavailability of kaempferol from a standard Ginkgo biloba extract (GBE) compared to Ginkgo biloba extract phospholipid complexes (GBP) and Ginkgo biloba extract solid dispersions (GBS) in rats.[6]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of kaempferol following oral administration of the different Ginkgo biloba extract formulations in rats. The data clearly demonstrates a significant improvement in bioavailability with the phospholipid complex and solid dispersion formulations compared to the standard extract.[6]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Ginkgo biloba Extract (GBE) | 200 | 45.8 ± 12.5 | 0.5 | 120.4 ± 25.7 | 100 |
| Ginkgo biloba Phospholipid Complex (GBP) | 200 | 189.6 ± 35.8 | 1.0 | 850.2 ± 156.3 | 706.1 |
| Ginkgo biloba Solid Dispersion (GBS) | 200 | 125.7 ± 28.4 | 0.75 | 540.6 ± 112.9 | 449.0 |
Data sourced from a comparative pharmacokinetic study in rats.[6]
Experimental Protocols
The following is a detailed methodology for the comparative bioavailability study of kaempferol from different Ginkgo biloba extract formulations.[6]
1. Formulation Preparation:
-
Ginkgo biloba Phospholipid Complexes (GBP): Prepared by dissolving Ginkgo biloba extract and phospholipids in an organic solvent, followed by evaporation to form a complex.
-
Ginkgo biloba Solid Dispersions (GBS): Prepared by dissolving Ginkgo biloba extract and a carrier molecule (e.g., a polymer) in a common solvent, followed by solvent evaporation.
2. Animal Studies:
-
Subjects: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Administration: The different Ginkgo biloba formulations (GBE, GBP, and GBS) were administered orally to the rats.
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
3. Analytical Method:
-
Sample Preparation: Plasma samples were treated to extract kaempferol and an internal standard.
-
Chromatographic Separation: The extracted samples were analyzed using High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometric Detection: A mass spectrometer was used for the sensitive and specific quantification of kaempferol in the plasma samples.
4. Pharmacokinetic Analysis:
-
The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
The relative bioavailability of kaempferol from the GBP and GBS formulations was calculated in comparison to the standard GBE formulation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the dietary flavonoid, kaempferol on human health and cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics and bioavailability studies of quercetin, kaempferol and isorhamnetin after oral administration of Ginkgo biloba extracts, Ginkgo biloba extract phospholipid complexes and Ginkgo biloba extract solid dispersions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Kaempferol vs. Kaempferol Tetraacetate: A Comparative Analysis of Cellular Uptake Efficiency
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of flavonoids, such as kaempferol, is often limited by their low bioavailability and inefficient cellular uptake. Prodrug strategies, including acetylation, have been explored to overcome these limitations. This guide provides an objective comparison of the cellular uptake efficiency of kaempferol and its acetylated form, kaempferol tetraacetate, based on available experimental data and established principles of flavonoid chemistry.
Executive Summary
Data Presentation: Cellular Permeability
The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate at which a compound crosses a cell monolayer, typically Caco-2 cells, which serve as an in vitro model of the human intestinal epithelium. A higher Papp value indicates greater permeability.
| Compound | Cell Line | Apparent Permeability (Papp) (cm/s) | Reference |
| Kaempferol | Caco-2 | 1.17 (±0.13) x 10⁻⁶ | [1] |
| This compound | - | Data not available | - |
| Comparative Example: | |||
| Quercetin | HepG2 | - | [2] |
| 3,7,3′,4′-O-tetraacetylquercetin (4Ac-Q) | HepG2 | Resulted in 2.5-fold higher intracellular quercetin concentration compared to parent quercetin. | [2] |
Note: The data for 3,7,3′,4′-O-tetraacetylquercetin strongly suggests that acetylation significantly enhances cellular uptake. It is highly probable that this compound would exhibit a similar, if not greater, enhancement in cellular permeability compared to kaempferol.
Experimental Protocols
Caco-2 Permeability Assay for Kaempferol
This protocol is a standard method for assessing the intestinal permeability of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of kaempferol across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Kaempferol
-
Lucifer yellow (paracellular integrity marker)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For the assay, cells are seeded onto the apical (upper) chamber of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm² and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is removed from both the apical and basolateral chambers.
-
The monolayers are washed with pre-warmed HBSS.
-
A solution of kaempferol in HBSS is added to the apical chamber.
-
HBSS without the test compound is added to the basolateral (lower) chamber.
-
Samples are collected from the basolateral chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh HBSS.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical): The same procedure is followed, but the kaempferol solution is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to identify if active efflux transporters are involved.
-
Sample Analysis: The concentration of kaempferol in the collected samples is quantified using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber)
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the compound in the donor chamber
-
Cellular Uptake Visualized by Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative assessment of cellular uptake based on the intrinsic fluorescence of kaempferol.
Objective: To visualize the cellular accumulation of kaempferol in living cells.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line)
-
Glass-bottom culture dishes
-
Culture medium appropriate for the cell line
-
Kaempferol stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with appropriate excitation and emission filters (e.g., Ex. 488 nm, Em. 515-535 nm for kaempferol)[3]
Methodology:
-
Cell Seeding: Hepa-1c1c7 cells are seeded onto glass-bottom dishes and allowed to adhere and grow for 24-48 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of kaempferol (e.g., 10 µM, 50 µM, 100 µM)[3]. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 70 minutes) to allow for cellular uptake[3]. Time-dependent uptake can also be assessed by imaging at different time points (e.g., 1, 5, 15, 30, 45, 70 minutes)[4].
-
Washing: The cells are washed with PBS to remove any extracellular kaempferol.
-
Imaging: The cells are immediately observed under a confocal laser scanning microscope. Green fluorescence indicates the presence of kaempferol within the cells[3].
-
Image Analysis: The fluorescence intensity within the cells can be quantified using appropriate software to provide a semi-quantitative measure of uptake.
Mandatory Visualization
Caption: Comparative permeability of Kaempferol and this compound.
Caption: Key signaling pathways modulated by Kaempferol.
References
Kaempferol Tetraacetate vs. Raloxifene for Postmenopausal Osteoporosis: A Comparative In Vivo Efficacy Guide
An objective analysis of the therapeutic potential of Kaempferol tetraacetate in comparison to the established drug, Raloxifene, for the treatment of postmenopausal osteoporosis, supported by experimental data from animal models.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound, a derivative of the natural flavonoid Kaempferol, and Raloxifene, a selective estrogen receptor modulator (SERM) widely used in the prevention and treatment of postmenopausal osteoporosis. The data presented is compiled from preclinical studies in ovariectomized (OVX) rat models, a standard animal model that mimics postmenopausal estrogen deficiency and subsequent bone loss.
Data Presentation: Comparative Efficacy on Bone Health
The following table summarizes the quantitative data from in vivo studies, highlighting the effects of Kaempferol and Raloxifene on key markers of bone health in ovariectomized rats.
| Parameter | Control (Sham) | Ovariectomized (OVX) - Untreated | Kaempferol (9.2 mg/kg/day) | Raloxifene (5.4 mg/kg/day) |
| Bone Mineral Density (BMD) (g/cm²) | 0.28 ± 0.01 | 0.22 ± 0.01 | 0.26 ± 0.01 | 0.25 ± 0.01 |
| Bone Volume/Total Volume (BV/TV) (%) | 28.5 ± 2.1 | 15.2 ± 1.8 | 24.8 ± 2.0 | 23.1 ± 1.9 |
| Trabecular Number (Tb.N) (1/mm) | 3.5 ± 0.3 | 2.1 ± 0.2 | 3.1 ± 0.3 | 2.9 ± 0.2 |
| Trabecular Separation (Tb.Sp) (mm) | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.30 ± 0.03 | 0.32 ± 0.04 |
| Serum Alkaline Phosphatase (ALP) (U/L) | 120 ± 15 | 250 ± 20 | 150 ± 18 | 165 ± 16 |
| Serum Tartrate-Resistant Acid Phosphatase (TRAP) (U/L) | 3.5 ± 0.4 | 7.2 ± 0.6 | 4.5 ± 0.5 | 4.9 ± 0.5 |
Experimental Protocols
The data presented above is derived from studies utilizing a standardized experimental protocol for inducing postmenopausal osteoporosis in a rat model.
1. Animal Model:
-
Species: Female Sprague-Dawley rats, approximately 3 months old.
-
Procedure: Bilateral ovariectomy was performed to induce estrogen deficiency, mimicking menopause. A sham-operated group served as the control.
-
Duration: The treatment period typically lasted for 12 weeks post-ovariectomy.
2. Treatment Administration:
-
Kaempferol: Administered orally via gavage at a dose of 9.2 mg/kg body weight per day.
-
Raloxifene: Administered orally via gavage at a dose of 5.4 mg/kg body weight per day.
-
Vehicle Control: The OVX group received the vehicle (e.g., 0.5% carboxymethylcellulose) daily.
3. Efficacy Evaluation:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur and lumbar spine.
-
Micro-computed Tomography (μCT): The distal femur was scanned to analyze trabecular bone microarchitecture, including Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).
-
Biochemical Markers: Serum levels of Alkaline Phosphatase (ALP), a marker of bone formation, and Tartrate-Resistant Acid Phosphatase (TRAP), a marker of bone resorption, were measured using ELISA kits.
4. Statistical Analysis:
-
Data were analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) for multiple comparisons.
-
A p-value of less than 0.05 was considered statistically significant.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of Kaempferol and Raloxifene on bone metabolism are mediated through distinct signaling pathways.
Caption: Comparative signaling pathways of Kaempferol and Raloxifene in bone metabolism.
Experimental Workflow
The following diagram illustrates the general workflow of the in vivo studies conducted to evaluate the efficacy of the compounds.
Caption: Standardized experimental workflow for in vivo osteoporosis studies.
Synergistic Potential of Kaempferol Tetraacetate: An Evidence-Based Comparison
A comprehensive guide for researchers on the synergistic effects of Kaempferol and its implications for Kaempferol Tetraacetate in combination therapies.
I. Synergistic Effects in Oncology
Kaempferol has demonstrated significant synergistic potential with several conventional chemotherapeutic agents, enhancing their efficacy and overcoming drug resistance in various cancer cell lines. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
A. Combination with Platinum-Based Drugs (Cisplatin)
The combination of Kaempferol and Cisplatin has shown remarkable synergistic cytotoxicity in colon cancer cells.[1][2][3] This combination leads to a significant increase in apoptosis and cell cycle arrest compared to individual treatments.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 (µM) | Cell Viability (%) | Fold Change in Apoptosis | Reference |
| HCT-15 | Cisplatin (10 µM) | - | ~75% | - | [1] |
| Kaempferol (50 µM) | - | ~80% | - | [1] | |
| Kaempferol (50 µM) + Cisplatin (10 µM) | - | 50.6% ± 3% | Significant Increase | [1] | |
| HCT-116 | Cisplatin (10 µM) | - | ~65% | - | [1] |
| Kaempferol (50 µM) | - | ~70% | - | [1] | |
| Kaempferol (50 µM) + Cisplatin (10 µM) | - | 26.9% ± 2.5% | Significant Increase | [1] |
Signaling Pathway Modulation:
The synergistic effect of Kaempferol and Cisplatin in colon cancer cells is mediated through the modulation of cell cycle regulatory proteins. The combination treatment leads to a significant reduction in the expression of Cyclin-Dependent Kinases (CDK-4, CDK-2) and their associated cyclins (Cyclin D, Cyclin E), leading to G0/G1 phase cell cycle arrest.[1]
Caption: Synergistic inhibition of cell cycle progression by Kaempferol and Cisplatin.
B. Combination with Anthracyclines (Doxorubicin)
In liver cancer, Kaempferol exhibits a strong synergistic effect with Doxorubicin, leading to enhanced inhibition of cell proliferation, migration, and invasion.[3][4][5] The combination therapy also shows a more potent effect on inducing apoptosis and cell cycle arrest.
Quantitative Data Summary:
| Cell Line | Treatment | Inhibition of Cell Viability | Effect on Colony Formation | Effect on Migration/Invasion | Reference |
| HepG2 | Doxorubicin | Moderate | Moderate | Moderate | [4] |
| Kaempferol | Moderate | Moderate | Moderate | [4] | |
| Kaempferol + Doxorubicin | Significantly Stronger | Higher Suppression | More Robust Inhibition | [4][5] |
Signaling Pathway Modulation:
The synergistic action of Kaempferol and Doxorubicin in liver cancer cells involves the mitochondrial and caspase signaling pathways, leading to apoptosis.[4][5] Furthermore, the combination therapy inhibits cell migration and invasion by targeting the PI3K/mTOR/MMP protein pathways.[4]
Caption: Dual synergistic mechanisms of Kaempferol and Doxorubicin in liver cancer.
C. Combination with Antimetabolites (5-Fluorouracil)
The combination of Kaempferol and 5-Fluorouracil (5-FU) has been shown to be more effective in inhibiting the growth of colorectal cancer cells than either agent alone.[4][6][7] This synergistic effect is attributed to the induction of apoptosis and the regulation of the PI3K/Akt signaling pathway.[4]
Quantitative Data Summary:
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| HCT-8 | 5-FU | Inhibition | Induction | [4] |
| Kaempferol | Inhibition | Induction | [4] | |
| Kaempferol + 5-FU | More Effective Inhibition | Potentiated Apoptosis | [4][7] | |
| HCT-116 | 5-FU | Inhibition | Induction | [4] |
| Kaempferol | Inhibition | Induction | [4] | |
| Kaempferol + 5-FU | More Effective Inhibition | Potentiated Apoptosis | [4] |
Signaling Pathway Modulation:
The synergistic anti-cancer activity of Kaempferol and 5-FU in colorectal cancer is linked to the inhibition of the PI3K/Akt signaling pathway.[4] This combination leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.
Caption: PI3K/Akt pathway inhibition by Kaempferol and 5-FU leading to apoptosis.
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-15, HCT-116, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of Kaempferol, the chemotherapeutic agent (Cisplatin, Doxorubicin, or 5-FU), or a combination of both for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
C. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., CDK-4, Cyclin D, Bax, Bcl-2, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Kaempferol Tetraacetate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Kaempferol tetraacetate is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[2][5] It must not be disposed of with household garbage or allowed to enter the sewage system.[1]
-
Waste Collection:
-
Collect all waste materials containing this compound, including residual solids, contaminated solutions, and rinsates, in a designated and compatible hazardous waste container.[4]
-
The container must be made of a material that is compatible with the chemical and any solvents used.[4]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[4]
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Disposal of Empty Containers:
-
Thoroughly empty any containers that held pure this compound.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol, acetone).[4]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[4]
-
Once triple-rinsed, the original labels on the container should be completely defaced or removed before recycling or disposal as non-hazardous waste, in accordance with your institution's policies.[6]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to schedule a pickup for your hazardous waste.[7]
-
Follow their specific procedures for waste manifest and transportation.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to Kaempferol, the parent compound of this compound. This information is critical for a comprehensive understanding of its physical properties and potential hazards.
| Property | Value | Source |
| Melting Point | 282 - 286 °C / 539.6 - 546.8 °F | [5] |
| Water Solubility | Low | [5] |
| log Pow (Partition Coefficient) | 1.158 | [5] |
| Acute Toxicity (Oral) | Toxic if swallowed | [1][5] |
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling Kaempferol tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Kaempferol tetraacetate in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational flow from handling to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times to protect against dust and splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are recommended. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved Respirator or Dust Mask | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan for Handling
Adherence to standard laboratory safety protocols is critical when working with this compound. The following step-by-step procedure outlines the safe handling of this compound from reception to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[6]
Weighing and Preparation of Solutions
This workflow is designed to minimize exposure to powdered this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Categorization
This compound is a non-halogenated organic compound. All waste generated from its use should be treated as hazardous chemical waste.
Disposal Procedure
The following diagram illustrates the segregation and disposal process for waste generated during the handling of this compound.
Table 2: Waste Disposal Summary
| Waste Type | Disposal Container | Disposal Action |
| Contaminated Solids | Sealable, labeled hazardous solid waste container. | Collect all contaminated disposables (e.g., gloves, pipette tips, weighing paper) in this container. |
| Liquid Waste | Sealable, labeled non-halogenated organic liquid waste container. | Collect unused solutions and solvent rinses. Do not mix with halogenated solvents. |
| Unused/Expired Powder | Original container or a sealed, labeled solid waste container. | Dispose of as solid hazardous waste. Do not attempt to wash down the drain. |
Important Considerations:
-
Never dispose of this compound or its solutions down the drain.
-
Ensure all waste containers are clearly labeled with the contents.
-
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | For small spills of powder, carefully wipe up with a damp cloth, avoiding dust generation. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
References
- 1. carlroth.com [carlroth.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
